3-Amino-5-[(methylamino)carbonyl]benzoic acid
Description
Properties
IUPAC Name |
3-amino-5-(methylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIWAVHOCVSSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173212 | |
| Record name | 3-Amino-5-((methylamino)carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1954-96-7 | |
| Record name | 3-Amino-5-[(methylamino)carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1954-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-((methylamino)carbonyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-((methylamino)carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173212 | |
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| Record name | 3-amino-5-[(methylamino)carbonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-Amino-5-[(methylamino)carbonyl]benzoic acid | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
What are the physicochemical properties of 3-Amino-5-[(methylamino)carbonyl]benzoic acid?
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-[(methylamino)carbonyl]benzoic acid
Introduction
This compound (CAS No. 1954-96-7) is a substituted benzoic acid derivative. Its molecular architecture, featuring a carboxylic acid, an aromatic amine, and a secondary amide, bestows upon it a unique combination of physicochemical characteristics that are critical for its application in chemical synthesis and drug discovery. As an organic intermediate, understanding its properties such as solubility, acidity (pKa), and lipophilicity (logP) is paramount for optimizing reaction conditions, developing analytical methods, and predicting its behavior in biological systems.[1]
This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed for researchers and professionals in the fields of medicinal chemistry, process development, and analytical science, offering both consolidated data and the underlying scientific principles that govern the compound's behavior.
Chemical and Molecular Identity
A precise understanding of the molecule's structure is the foundation for interpreting its properties.
Caption: Molecular structure of the title compound.
IUPAC Name: 3-Amino-5-(methylcarbamoyl)benzoic acid[2][3] CAS Number: 1954-96-7[1][2][3][4] Molecular Formula: C₉H₁₀N₂O₃[1][2][4] Molecular Weight: 194.19 g/mol [2][3]
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data available for this compound. It is critical to note that while some properties are reported by suppliers, others are computationally predicted and should be confirmed experimentally.
| Property | Value | Data Type | Source |
| Molecular Weight | 194.19 g/mol | [1][2][3] | |
| logP | -0.0365 | Calculated | [3] |
| Appearance | Solid (form not specified) | Experimental | N/A |
| Purity | ≥95% to ≥98% (HPLC) | Experimental | [1][2][4] |
| Moisture Content | ≤0.5% | Experimental | [1] |
| Melting Point | Not reported | N/A | N/A |
| Boiling Point | Not reported | N/A | N/A |
| pKa | Not reported | N/A | N/A |
| Aqueous Solubility | Not reported | N/A | N/A |
Detailed Analysis of Key Properties
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and water. It is a critical parameter in drug development for predicting membrane permeability and absorption.
The calculated logP for this compound is -0.0365 [3]. This value, being close to zero, suggests that the compound is relatively hydrophilic . The presence of multiple hydrogen bond donors (the carboxylic acid, amine, and amide groups) and acceptors (the three oxygen atoms and two nitrogen atoms) contributes significantly to its affinity for polar solvents like water over nonpolar lipids. This inherent hydrophilicity implies that while the compound should have sufficient aqueous solubility for formulation, its passive diffusion across biological membranes might be limited.
Acidity and Basicity (pKa)
While experimental pKa values are not publicly available, we can infer the compound's acid-base behavior from its functional groups:
-
Carboxylic Acid (-COOH): This is the primary acidic center. Benzoic acid itself has a pKa of approximately 4.2. The electron-withdrawing nature of the amide group and the electron-donating nature of the amino group, both in meta positions, will subtly influence this value. One would predict the carboxylic acid pKa to be in the range of 3.5 to 4.5 .
-
Aromatic Amine (-NH₂): This group is basic. The pKa of aniline is around 4.6. The presence of the electron-withdrawing carboxylic acid and amide groups on the ring will decrease the electron density on the nitrogen, making it a weaker base. Therefore, the pKa of this amino group is expected to be lower than 4.6 .
The molecule is amphoteric , capable of acting as both an acid and a base. Its net charge will be highly dependent on the pH of the environment, which is a crucial consideration for developing HPLC methods, designing extraction procedures, and understanding its physiological disposition.
Solubility
Specific aqueous solubility data is not available. However, based on the molecular structure and negative logP value, the compound is expected to be sparingly to moderately soluble in water. Its solubility is highly pH-dependent:
-
In acidic solutions (pH < 2): The amino group will be protonated (-NH₃⁺) and the carboxylic acid will be neutral (-COOH), resulting in a net positive charge and likely enhanced aqueous solubility.
-
In alkaline solutions (pH > 9): The carboxylic acid will be deprotonated (-COO⁻) and the amino group will be neutral (-NH₂), resulting in a net negative charge and enhanced aqueous solubility.
-
Near its isoelectric point: The compound will exist predominantly as a zwitterion, which often corresponds to the point of minimum solubility.
For organic solvents, it is likely to have good solubility in polar aprotic solvents like DMSO and DMF and polar protic solvents like methanol and ethanol.
Experimental Protocols for Characterization
Trustworthy characterization relies on robust and reproducible analytical methods. Below is a standard protocol for determining the purity of the compound via High-Performance Liquid Chromatography (HPLC), based on established methodologies for similar compounds.[3]
Protocol: Purity Determination by Reverse-Phase HPLC
This method is designed to separate the main compound from potential impurities.
1. Objective: To determine the purity of this compound using a gradient reverse-phase HPLC method with UV detection.
2. Materials & Equipment:
-
HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Acetonitrile (MeCN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (FA) or Phosphoric acid (H₃PO₄), analytical grade.
-
Reference standard of this compound.
-
Volumetric flasks, pipettes, and autosampler vials.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determined by UV scan).
-
Injection Volume: 5 µL.
4. Procedure:
-
Standard Preparation: Accurately weigh ~5 mg of the reference standard and dissolve in a 1:1 mixture of water and acetonitrile to make a 10 mL solution (concentration ~0.5 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
5. Justification of Methodological Choices:
-
Reverse-Phase C18 Column: This is the standard for separating moderately polar to nonpolar compounds. The target molecule's aromatic nature makes it well-suited for retention on a C18 stationary phase.
-
Acidified Mobile Phase: The addition of formic acid (or phosphoric acid) serves two purposes: it protonates the silanol groups on the silica support to reduce peak tailing, and it maintains the carboxylic acid and amino groups in a consistent protonation state, leading to sharp, reproducible peaks.[3] Formic acid is preferred for MS-compatibility.[3]
-
Gradient Elution: A gradient from low to high organic content (acetonitrile) ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column in a reasonable timeframe.
Caption: A generalized workflow for HPLC-based purity assessment.
Conclusion
This compound is a hydrophilic, amphoteric molecule whose behavior is dictated by its three key functional groups. Its calculated logP of -0.0365 indicates a preference for aqueous environments, a critical factor for its handling and formulation. While experimental data for thermal properties and pKa are sparse in the public domain, its structure provides a solid basis for predicting its pH-dependent solubility and for developing robust analytical methods, such as the reverse-phase HPLC protocol detailed herein. For any application in a research or development setting, experimental verification of these predicted properties is strongly recommended.
References
-
PubChem. 3-Amino-5-methylbenzoic acid. [Link]
-
SIELC Technologies. 3-Amino-5-((methylamino)carbonyl)benzoic acid. [Link]
-
Capot Chemical. This compound. [Link]
Sources
Spectroscopic data (NMR, IR, Mass Spec) for 3-Amino-5-[(methylamino)carbonyl]benzoic acid.
Introduction
In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth technical analysis of the spectroscopic signature of 3-Amino-5-[(methylamino)carbonyl]benzoic acid, a molecule of interest in medicinal chemistry. With a molecular formula of C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol , this compound possesses a unique arrangement of functional groups—a carboxylic acid, an aromatic amine, and a secondary amide—that give rise to a distinct and interpretable spectroscopic profile.
This document serves as a practical reference for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a predictive and interpretive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure both scientific integrity and field-proven insight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and chemical environment of each proton and carbon atom. For this compound, NMR provides a definitive fingerprint of its structure.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly contingent on meticulous sample preparation. The following protocol outlines a self-validating system for achieving high-resolution spectra.
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar, acidic, and amine-containing molecules, and its exchangeable protons (from the carboxylic acid and amines) will be readily identifiable.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is optimal for obtaining a strong signal-to-noise ratio without causing issues of solubility or viscosity.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to create a homogenous solution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
Transfer: Transfer the filtered solution to a standard 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of ~4-5 cm).
Caption: Workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the amine and amide protons, the carboxylic acid proton, and the methyl group protons. The chemical shifts are influenced by the electronic nature of the substituents on the benzene ring.[1] The amino group (-NH₂) is electron-donating, causing an upfield shift (to lower ppm) of the ortho and para protons, while the carboxylic acid (-COOH) and amide (-CONHCH₃) groups are electron-withdrawing, causing a downfield shift (to higher ppm).
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | 1H | Acidic proton, often broad due to hydrogen bonding and exchange. |
| Amide (-NHCH₃) | 8.0 - 8.5 | Quartet or Broad Singlet | 1H | Coupled to the methyl protons. Broadening is common due to restricted rotation and exchange. |
| Aromatic (H-2) | 7.5 - 7.7 | Triplet (or Singlet) | 1H | Positioned between two electron-withdrawing groups, expected to be the most downfield aromatic proton. Small meta-coupling may result in a triplet or appear as a singlet. |
| Aromatic (H-6) | 7.2 - 7.4 | Triplet (or Singlet) | 1H | Influenced by the ortho amino group (shielding) and para amide group (deshielding). |
| Aromatic (H-4) | 7.0 - 7.2 | Triplet (or Singlet) | 1H | Influenced by the ortho amide group (deshielding) and para amino group (shielding). |
| Amino (-NH₂) | 5.0 - 5.5 | Singlet (broad) | 2H | Exchangeable protons, typically appear as a broad singlet. |
| Methyl (-CH₃) | 2.7 - 2.9 | Doublet | 3H | Coupled to the adjacent amide N-H proton. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. Carbons in aromatic rings typically resonate between 110-160 ppm.[1][2] The chemical shifts of the aromatic carbons are influenced by the substituents; electron-donating groups cause upfield shifts, while electron-withdrawing groups cause downfield shifts.
| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |
| Carboxylic Acid (C=O) | 167 - 170 | Typical range for a carboxylic acid carbonyl carbon. |
| Amide (C=O) | 165 - 168 | Typical range for a secondary amide carbonyl carbon. |
| Aromatic (C-3) | 148 - 152 | Carbon attached to the electron-donating amino group, expected to be shifted downfield. |
| Aromatic (C-5) | 135 - 140 | Carbon attached to the electron-withdrawing amide group. |
| Aromatic (C-1) | 132 - 136 | Carbon attached to the electron-withdrawing carboxylic acid group. |
| Aromatic (C-4, C-6) | 118 - 125 | These carbons are influenced by both electron-donating and withdrawing groups, leading to intermediate chemical shifts. |
| Aromatic (C-2) | 115 - 120 | This carbon is ortho to both the carboxylic acid and amino groups, leading to a complex shielding/deshielding effect. |
| Methyl (-CH₃) | 26 - 28 | Typical range for a methyl group attached to the nitrogen of an amide. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-FTIR data acquisition.
Predicted IR Absorption Bands
The IR spectrum of this compound will be complex but highly informative, with characteristic bands for each of its functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 3300 - 2500 | Broad, Strong | Carboxylic Acid |
| N-H Stretches (asymmetric & symmetric) | 3500 - 3300 | Medium (two bands) | Primary Aromatic Amine |
| N-H Stretch | 3350 - 3150 | Medium | Secondary Amide |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium | Aromatic Ring |
| C=O Stretch | 1700 - 1680 | Strong | Carboxylic Acid[3] |
| C=O Stretch (Amide I band) | 1650 - 1630 | Strong | Secondary Amide |
| N-H Bend | 1640 - 1550 | Medium | Primary Amine |
| C=C Stretches | 1600, 1580, 1450 | Medium to Weak | Aromatic Ring |
| C-N Stretch | 1335 - 1250 | Strong | Aromatic Amine |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.
Experimental Protocol: ESI-MS Sample Preparation
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[4]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).[4][5]
-
Filtration: If any precipitate is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the instrument.[4]
-
Analysis: The prepared solution can be directly infused into the mass spectrometer or injected via an HPLC system.
Caption: Workflow for ESI-MS sample preparation and analysis.
Predicted Mass Spectrum
The mass spectrum will confirm the molecular weight and reveal characteristic fragmentation patterns.
-
Molecular Ion:
-
In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected at m/z 195.07.
-
In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is expected at m/z 193.06.
-
-
Major Fragmentation Pathways:
-
Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system.[6]
-
Loss of H₂O: A fragment corresponding to [M+H - H₂O]⁺ at m/z 177.06, from the carboxylic acid group.
-
Loss of CO: A subsequent loss of carbon monoxide from the previous fragment could occur.
-
Loss of COOH radical: A fragment at m/z 149.07 corresponding to the loss of the carboxylic acid group.
-
Amide Cleavage: Cleavage of the amide bond can lead to fragments corresponding to the benzoyl portion or the methylamine portion. For instance, cleavage of the C-N bond of the amide could yield a fragment at m/z 164.06.
-
Decarboxylation: Loss of CO₂ from the deprotonated molecular ion in negative ion mode is a common fragmentation for carboxylic acids.[7]
-
| Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) | Identity |
| Molecular Ion | 195.07 | 193.06 | [M+H]⁺ / [M-H]⁻ |
| Fragment 1 | 177.06 | - | [M+H - H₂O]⁺ |
| Fragment 2 | 149.07 | - | [M+H - HCOOH]⁺ |
| Fragment 3 | 164.06 | - | [M+H - NHCH₃]⁺ |
| Fragment 4 | - | 149.06 | [M-H - CO₂]⁻ |
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. This guide has detailed the predicted spectroscopic data, grounded in the fundamental principles of chemical structure and reactivity. The ¹H and ¹³C NMR spectra will precisely map the carbon-hydrogen framework, IR spectroscopy will confirm the presence of the key carboxylic acid, amine, and amide functional groups, and mass spectrometry will verify the molecular weight and provide insight into the molecule's stability and fragmentation pathways. By following the outlined protocols and interpretive logic, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their scientific endeavors.
References
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.12: Fragmentation of a Carboxylic Acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
-
University of Calgary. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]
Sources
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.12 [people.whitman.edu]
Unlocking the Therapeutic Potential of 3-Amino-5-[(methylamino)carbonyl]benzoic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: The Untapped Promise of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for significant biological activity is paramount. This guide focuses on a compound of burgeoning interest: 3-Amino-5-[(methylamino)carbonyl]benzoic acid . While direct extensive research on this specific molecule is in its nascent stages, its structural architecture, rooted in the versatile aminobenzoic acid scaffold, suggests a high probability of valuable biological properties. Derivatives of aminobenzoic acid have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects[1][2][3][4][5]. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a roadmap to systematically investigate and unlock the therapeutic potential of this promising molecule. By synthesizing data from related compounds and outlining a robust experimental strategy, we aim to accelerate the journey from a molecule of interest to a potential therapeutic candidate.
Molecular Profile and Synthetic Strategy
Chemical Characteristics
-
IUPAC Name: this compound
-
CAS Number: 1954-96-7[4]
-
Molecular Formula: C₉H₁₀N₂O₃[4]
-
Molecular Weight: 194.19 g/mol [4]
-
Structure:
(A placeholder for the chemical structure image)
Proposed Synthetic Pathway
A plausible and efficient synthetic route to obtain this compound can be conceptualized from commercially available starting materials, drawing inspiration from established methodologies for related aminobenzoic acid derivatives[6][7][8]. A common approach involves the selective reduction of a nitro group precursor.
Caption: Proposed final step in the synthesis of the target compound.
Detailed Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-nitro-5-(methylcarbamoyl)benzoic acid in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system to obtain pure this compound.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the extensive literature on structurally analogous compounds, we can postulate several key biological activities for this compound.
Anticancer Potential
Derivatives of aminobenzoic acid have shown significant promise as anticancer agents[3][9][10][11]. The core scaffold can be derivatized to interact with various biological targets crucial for cancer cell proliferation and survival.
-
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Some aminobenzoic acid derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division[3].
-
Kinase Inhibition: The scaffold can be modified to target specific protein kinases involved in oncogenic signaling pathways.
-
Induction of Apoptosis: Many anticancer compounds exert their effects by triggering programmed cell death.
-
Antimicrobial Activity
The aminobenzoic acid motif is a well-established pharmacophore in antimicrobial agents[1][2][12][13][14].
-
Potential Mechanisms of Action:
-
Inhibition of Folate Synthesis: As an analog of para-aminobenzoic acid (PABA), the compound could potentially interfere with the folate synthesis pathway in microorganisms, a mechanism exploited by sulfonamide antibiotics[2].
-
Disruption of Cell Membrane Integrity: The amphipathic nature of some derivatives could lead to interactions with and disruption of the microbial cell membrane.
-
A Comprehensive Screening Strategy: From In Vitro Hits to In Vivo Validation
A systematic and tiered screening approach is essential to efficiently evaluate the hypothesized biological activities.
Caption: A tiered workflow for biological activity screening.
In Vitro Screening Cascade
3.1.1. Primary Anticancer Screening
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Objective: To assess the general cytotoxicity of the compound against a panel of human cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation: Primary Cytotoxicity Screening
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | Experimental Data |
| A549 | Lung | Experimental Data |
| HCT116 | Colon | Experimental Data |
| HepG2 | Liver | Experimental Data |
3.1.2. Primary Antimicrobial Screening
-
Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a twofold serial dilution of the compound in a 96-well microtiter plate with appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation: Antimicrobial Activity
| Microorganism | Gram Stain/Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Experimental Data |
| Escherichia coli | Gram-negative | Experimental Data |
| Pseudomonas aeruginosa | Gram-negative | Experimental Data |
| Candida albicans | Fungal | Experimental Data |
Secondary In Vitro Assays (for active compounds)
Based on the primary screening results, further mechanistic studies should be conducted.
-
For Anticancer Hits:
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.
-
Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to determine the effect of the compound on cell cycle progression.
-
Kinase Inhibition Profiling: Screening against a panel of cancer-related kinases to identify potential molecular targets.
-
-
For Antimicrobial Hits:
-
Time-Kill Assays: To determine the bactericidal or bacteriostatic nature of the compound.
-
Biofilm Disruption Assays: To evaluate the efficacy against microbial biofilms.
-
In Vivo Validation
Promising candidates from in vitro studies should be advanced to in vivo models.
-
For Anticancer Candidates:
-
Human Tumor Xenograft Models:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, treat the mice with the test compound.
-
Monitor tumor growth and animal well-being over time.
-
Compare the tumor volume in the treated group to a vehicle-treated control group.
-
-
-
For Antimicrobial Candidates:
-
Murine Infection Models:
-
Induce a systemic or localized infection in mice with the target pathogen.
-
Administer the test compound at various doses.
-
Monitor survival rates and bacterial load in relevant organs compared to an untreated control group.
-
-
Concluding Remarks and Future Directions
This compound represents a molecule with significant, albeit currently unexplored, therapeutic potential. The structural alerts within its framework, supported by a wealth of data on related aminobenzoic acid derivatives, strongly suggest that it warrants a thorough investigation as a potential anticancer and antimicrobial agent. The systematic screening cascade outlined in this guide provides a clear and robust pathway for elucidating its biological activities and mechanisms of action. Successful navigation of this discovery pipeline could unveil a novel therapeutic agent with the potential to address unmet medical needs in oncology and infectious diseases. Further derivatization and structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold.
References
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed Central (PMC). [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. National Center for Biotechnology Information. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed Central (PMC). [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
-
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. [Link]
-
Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and... ResearchGate. [Link]
-
Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing. [Link]
-
Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. [Link]
-
This compound. Capot Chemical. [Link]
-
Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. ResearchGate. [Link]
-
Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]
-
New Biological Properties of p-Aminobenzoic Acid. ResearchGate. [Link]
- Method for preparing 3-amino-2-methyl benzoic acid.
-
(PDF) Evaluation of antitumor and anticancer activity of 4-amino benzoic benzoyl benzimidazole in ehrlich's ascites carcinoma induced male swiss mice. ResearchGate. [Link]
-
Synthesis of 3-amino-benzoic acid. PrepChem.com. [Link]
-
PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. PubMed Central. [Link]
Sources
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 14. researchgate.net [researchgate.net]
Discovery and history of 3-Amino-5-[(methylamino)carbonyl]benzoic acid.
An In-depth Technical Guide to the Synthesis and Application of 3-Amino-5-[(methylamino)carbonyl]benzoic acid
Introduction
This compound is a key bifunctional molecule in the landscape of organic synthesis and medicinal chemistry. Its structure, featuring a strategically substituted benzene ring with an amino group, a carboxylic acid, and a methylamide, makes it a versatile building block for the construction of more complex molecular architectures. While a singular "discovery" event for this compound is not prominently documented in scientific literature, its importance lies in its utility as an intermediate. This guide provides an in-depth look at its synthesis, characterization, and potential applications, particularly for researchers and professionals in drug development. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, making it a valuable starting material for creating libraries of compounds for biological screening.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 1954-96-7 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 194.19 g/mol | [1][2] |
| Synonym | 3-amino-5-(methylcarbamoyl)benzoic acid | [1] |
| Purity | Typically ≥98% (by HPLC) | [1] |
| Moisture | ≤0.5% | [1] |
| Application | Intermediate in organic syntheses | [1] |
Spectral Characterization Data (Predicted)
-
¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region. The amino group protons, the amide N-H proton, the methyl group protons, and the carboxylic acid proton would each have characteristic chemical shifts.
-
¹³C NMR: The spectrum would show nine distinct carbon signals corresponding to the aromatic carbons, the carboxylic acid carbon, the amide carbonyl carbon, and the methyl carbon.
-
Infrared (IR) Spectroscopy: Characteristic peaks would be observed for the N-H stretches of the amine and amide, the C=O stretch of the carboxylic acid and amide, and C-N stretching vibrations.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 195.07, confirming the molecular weight.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis provides a roadmap for the synthesis of this compound from readily available starting materials. The primary disconnections are the formation of the amide bond and the reduction of a nitro group to an amine.
Caption: Retrosynthetic analysis of this compound.
Based on this analysis, a plausible forward synthesis involves three main steps:
-
Selective Monoreduction and Acyl Chloride Formation: Starting from 3,5-dinitrobenzoic acid, one nitro group is selectively reduced to an amino group, followed by the conversion of the carboxylic acid to an acyl chloride. A more direct approach starts with 3-nitro-5-aminobenzoic acid.
-
Amide Formation: The acyl chloride is reacted with methylamine to form the methylamide.
-
Reduction of the Remaining Nitro Group: The second nitro group is then reduced to yield the final product.
An alternative and often more efficient route starts with 3,5-dinitrobenzoyl chloride.
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on established chemical transformations for the synthesis of aromatic amides and the reduction of nitroarenes.
Step 1: Synthesis of 3,5-Dinitro-N-methylbenzamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dinitrobenzoyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylamine (1.1 eq) in the same solvent from the dropping funnel over 30 minutes. The formation of an amide bond from an amine and a carboxylic acid is a fundamental reaction in organic chemistry.[3][4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of 3-Amino-5-nitro-N-methylbenzamide
-
Reaction Setup: Dissolve the 3,5-dinitro-N-methylbenzamide (1.0 eq) from the previous step in ethanol or a similar solvent.
-
Reducing Agent: Add a selective reducing agent such as ammonium sulfide or sodium hydrosulfide. The selective reduction of one nitro group in the presence of another is a known method in organic synthesis.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours.
-
Workup and Purification: After cooling, the product often precipitates. It can be collected by filtration and washed with cold water. Further purification can be achieved by recrystallization.
Step 3: Synthesis of this compound (Final Product)
-
Reaction Setup: The synthesis of amino acids can be achieved through various methods, including the reduction of nitro compounds.[5] In a round-bottom flask, suspend 3-amino-5-nitro-N-methylbenzamide (1.0 eq) in a mixture of ethanol and water.
-
Reduction: Add a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Catalytic hydrogenation is an environmentally friendly method for the reduction of nitro groups.[6]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: If using SnCl₂, carefully neutralize the reaction mixture with a base such as sodium bicarbonate or sodium hydroxide to precipitate the tin salts. Filter off the solids and extract the aqueous layer with a suitable organic solvent like ethyl acetate. If using catalytic hydrogenation, filter off the catalyst.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield pure this compound.
Detailed Experimental Protocol: Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Expected Result: A single major peak with a purity of ≥98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄.
-
Procedure: Prepare a dilute solution of the sample in the chosen NMR solvent. Acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The spectra should be consistent with the proposed structure, showing the correct number of protons and carbons with appropriate chemical shifts and coupling patterns.
Mass Spectrometry (MS)
-
Ionization Method: Electrospray ionization (ESI), either in positive or negative ion mode.
-
Procedure: Introduce a dilute solution of the sample into the mass spectrometer.
-
Expected Result: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.
Applications in Medicinal Chemistry and Drug Discovery
The 3-aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[7][8] this compound serves as a valuable starting point for generating diverse molecular libraries for drug discovery programs. The amino group can be acylated, alkylated, or used in the formation of various heterocycles. The carboxylic acid can be converted to esters or other amides. The existing methylamide provides a point of structural variation. Benzoic acid derivatives are frequently found in drugs and are of significant interest in medicinal chemistry.[9]
Potential for Derivatization in Drug Discovery
Caption: Derivatization potential of this compound.
This strategic derivatization allows for the systematic exploration of the chemical space around the core scaffold, which can lead to the identification of new bioactive compounds. The development of novel anticancer agents often involves the synthesis of various amino acid derivatives.[10]
Conclusion
This compound is a synthetically accessible and highly versatile building block. While its initial synthesis may not be a celebrated discovery, its continued use in organic and medicinal chemistry underscores its importance. The synthetic routes outlined in this guide are based on reliable and well-established chemical principles, providing a clear path to obtaining this valuable intermediate. Its trifunctional nature allows for extensive derivatization, making it an ideal starting point for the development of new therapeutic agents and other functional organic molecules. This guide provides the necessary technical information for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.
References
- CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents.
-
Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. Available at: [Link]
-
1954-96-7 | this compound - Capot Chemical. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4984. Available at: [Link]
-
Benzoic acid,3-amino-2,4,6-triiodo-5-[(methylamino)carbonyl] - Chemlyte Solutions. Available at: [Link]
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Available at: [Link]
-
PubChem. 3-Amino-5-methylbenzoic acid. Available at: [Link]
- US7345068B2 - Aromatic amino acid derivatives and medicinal compositions - Google Patents.
-
Newton, S., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18194. Available at: [Link]
-
Ferlin, F., & Fagi, C. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 15(1). Available at: [Link]
-
Wikipedia. 3-Aminobenzoic acid. Available at: [Link]
-
US Patent No. 8829195 - Regulations.gov. Available at: [Link]
-
Premnath, D., et al. (2019). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. Current Pharmacology Reports, 5, 440-459. Available at: [Link]
-
Lanigan, R. M., et al. (2016). Direct amidation of unprotected amino acids using B(OCH₂CF₃)₃. Organic & Biomolecular Chemistry, 14(26), 6258-6263. Available at: [Link]
-
Vasanthkumar, S., et al. (2019). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. ResearchGate. Available at: [Link]
-
Thorwirth, R., et al. (2021). Mechanochemical Synthesis of Primary Amides. The Journal of Organic Chemistry, 86(20), 14196-14205. Available at: [Link]
-
ASFC Chemistry. (2016, May 9). Amino acids and amide bond formation [Video]. YouTube. Available at: [Link]
-
Solution Pharmacy. (2024, February 2). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II [Video]. YouTube. Available at: [Link]
-
PubChem. 3-Amino-4-(methylamino)benzoic acid. Available at: [Link]
Sources
- 1. 1954-96-7 | this compound - Capot Chemical [capotchem.com]
- 2. aceschem.com [aceschem.com]
- 3. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7345068B2 - Aromatic amino acid derivatives and medicinal compositions - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Thermogravimetric Analysis of 3-Amino-5-[(methylamino)carbonyl]benzoic Acid
This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 3-Amino-5-[(methylamino)carbonyl]benzoic acid, a compound of interest in pharmaceutical research and development. As a molecule possessing multiple functional groups—an amino group, a carboxylic acid, and a methylamino carbonyl group—its thermal stability and decomposition characteristics are critical parameters for formulation, processing, and storage. This document will detail a robust methodology for conducting TGA, offer insights into the interpretation of the resulting data, and propose a likely thermal decomposition pathway.
Introduction to this compound and the Significance of TGA
This compound is an organic molecule with potential applications in medicinal chemistry and drug development. Its thermal stability is a crucial attribute that can influence its shelf-life, manufacturing processes (such as drying and milling), and compatibility with excipients in a final drug product. Thermogravimetric analysis is a fundamental technique for assessing this stability by measuring changes in the mass of a sample as a function of temperature in a controlled atmosphere.[1][2] The resulting data can reveal the onset of decomposition, the presence of volatile components, and the overall thermal profile of the material.[3][4]
Physicochemical Properties and Structural Considerations
A thorough understanding of the molecular structure of this compound is essential for predicting its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [5] |
| Molecular Weight | 194.19 g/mol | [5] |
| Chemical Structure | Aromatic ring with an amino group, a carboxylic acid group, and a methylamino carbonyl (amide) group. | N/A |
The presence of the carboxylic acid group suggests the possibility of decarboxylation upon heating.[6][7] The amino and amide groups are also susceptible to thermal degradation. The interplay of these functional groups will dictate the multi-step decomposition profile of the molecule.
Core Principles of Thermogravimetric Analysis (TGA)
TGA is a thermal analysis technique that measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a defined atmosphere.[1][2] The primary output is a TGA curve, which plots mass change (usually as a percentage of the initial mass) on the y-axis against temperature on the x-axis. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.[8]
A Validated Experimental Protocol for TGA of this compound
The following protocol is designed to provide a comprehensive and reliable thermal analysis of the target compound. This methodology is grounded in established principles of TGA for organic molecules and adheres to guidelines similar to those found in ASTM E1131.[3][9][10][11]
Instrument Calibration and Verification
To ensure the accuracy of the obtained data, proper calibration of the thermogravimetric analyzer is paramount.
-
Mass Calibration: Calibrate the balance using certified calibration weights according to the manufacturer's specifications.
-
Temperature Calibration: Perform a multi-point temperature calibration using certified magnetic standards with known Curie temperatures (e.g., Alumel, Nickel).[1] This ensures the accuracy of the measured sample temperature.
-
Verification: After calibration, analyze a well-characterized reference material (e.g., calcium oxalate) to verify the performance of the instrument. The results should fall within the acceptable limits for the reference material.
Sample Preparation
-
Ensure the sample of this compound is representative of the batch to be analyzed.
-
Lightly grind the sample to ensure homogeneity, if necessary. Avoid excessive grinding, which could induce unwanted thermal or mechanical stress.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum). A smaller sample size can improve resolution and minimize thermal gradients within the sample.[12]
Experimental Parameters
The choice of experimental parameters significantly influences the TGA curve. The following parameters are recommended for a robust analysis:
| Parameter | Recommended Setting | Rationale |
| Temperature Range | Ambient (e.g., 25 °C) to 600 °C | This range is typically sufficient to observe the complete decomposition of most organic compounds.[12] |
| Heating Rate | 10 °C/min | A heating rate of 10 °C/min is a common starting point that provides a good balance between resolution and analysis time.[13] |
| Atmosphere | Nitrogen (Inert) | An inert atmosphere of nitrogen is used to study the thermal decomposition of the material without oxidative effects.[3] |
| Purge Gas Flow Rate | 50 mL/min | A consistent flow of purge gas removes decomposition products from the sample area and protects the balance mechanism.[1] |
| Crucible Type | Open Alumina or Platinum | An open crucible allows for the free escape of evolved gases.[12] |
Experimental Procedure Workflow
The following diagram illustrates the logical flow of the TGA experiment.
Caption: Experimental workflow for the TGA of this compound.
Anticipated Thermal Events and Data Interpretation
Based on the structure of this compound, a multi-step decomposition is expected. The TGA curve will likely exhibit distinct mass loss steps corresponding to the cleavage of specific functional groups.
Predicted Decomposition Stages
The following table outlines the probable decomposition stages, the corresponding chemical events, and the theoretical mass loss for each step.
| Temperature Range (°C) | Proposed Decomposition Event | Theoretical Mass Loss (%) |
| < 150 | Loss of adsorbed water/solvent | Variable |
| 150 - 250 | Decarboxylation (-COOH group) | 23.18% (loss of CO₂) |
| 250 - 400 | Decomposition of the methylamino carbonyl group and fragmentation of the aromatic ring | Further mass loss |
| > 400 | Final decomposition to char residue | Gradual mass loss |
Note: These temperature ranges are estimations and will be confirmed by experimental data.
A sharp, single mass loss would suggest a relatively simple decomposition of a pure compound, while multiple, overlapping steps would indicate a more complex degradation process.[4]
Interpreting the TGA and DTG Curves
-
TGA Curve: The onset temperature of the first significant mass loss is a key indicator of the material's thermal stability.[14] Each plateau on the TGA curve represents a thermally stable region, while each steep drop signifies a mass loss event.
-
DTG Curve: The peaks on the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition step. The area under each DTG peak is proportional to the total mass lost in that step.[14]
Proposed Thermal Decomposition Pathway
The thermal degradation of this compound in an inert atmosphere is likely initiated by the loss of the most thermally labile group, the carboxylic acid, as carbon dioxide. This would be followed by the breakdown of the amide linkage and subsequent fragmentation of the aromatic ring at higher temperatures.
Caption: Proposed thermal decomposition pathway for this compound.
Conclusion
This technical guide has outlined a comprehensive approach to the thermogravimetric analysis of this compound. By following the detailed experimental protocol and utilizing the principles of data interpretation presented, researchers and drug development professionals can obtain reliable and meaningful data on the thermal stability and decomposition profile of this compound. The proposed decomposition pathway provides a theoretical framework for understanding the observed thermal events. TGA is an indispensable tool in pharmaceutical sciences, and its correct application, as described herein, is crucial for ensuring the quality, safety, and efficacy of new chemical entities.
References
-
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. WPI Major Qualifying Projects. [Link]
-
Capot Chemical. This compound. [Link]
-
Rodrigues, V. G., et al. (2020). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 142(1), 135-143. [Link]
-
Mettler Toledo. Interpreting TGA Curves. [Link]
-
ASTM International. E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]
-
Galwey, A. K., & Brown, M. E. (2002). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 67(2), 385-397. [Link]
-
Al-Janabi, K. F. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Iraqi Journal of Agricultural Sciences, 51(Special Issue), 245-255. [Link]
-
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
-
Rueda, F. M., et al. (2021). Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions. Applied Sciences, 11(21), 10192. [Link]
-
Torontech. How to Interpret a TGA Curve: An Expert Guide. [Link]
-
Mettler Toledo. Interpreting TGA curves. [Link]
-
Szabo, Z., et al. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Analytical Biochemistry, 641, 114552. [Link]
-
Liu, Y., et al. (2018). Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3. RSC advances, 8(28), 15476-15484. [Link]
-
ASTM International. E1131-08 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]
-
Wang, Y., et al. (2023). Volatile profiling from thermal decomposition of Amadori compounds in the alanine-glucose Maillard reaction: An DFT insight of 3-ethyl-2,5-dimethylpyrazine forming mechanism. Food Chemistry, 405, 134888. [Link]
-
Hrdlicka, J., et al. (2022). Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. ACS Measurement Science Au, 2(1), 57-64. [Link]
-
Scribd. Astm e 1131 Tga. [Link]
-
Schartel, B., & Weiß, C. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Polymers, 10(11), 1256. [Link]
-
XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. [Link]
-
Shulga, S., et al. (2021). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. Vitamins and Vitamin-Like Substances, 14(1-2), 5-13. [Link]
-
De Lisi, R., et al. (2017). Thermal stability of deep eutectic solvents: a thermogravimetric analysis study. Journal of Molecular Liquids, 242, 131-139. [Link]
-
Liu, X., et al. (2018). Predicting thermal decomposition temperatures of imidazolium-based energetic ionic liquids using norm indexes. Journal of Molecular Liquids, 266, 73-80. [Link]
-
Chignell, C. F., & Sik, R. H. (1984). The photochemistry of p-aminobenzoic acid. Photochemistry and photobiology, 39(2), 167-173. [Link]
-
EUROLAB. ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. [Link]
-
da Silva, J. P., et al. (2022). Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)methylidene]amino}-2-hydroxybenzoic Acid as a Promising Scaffold for Human Transthyretin Inhibitor. ACS Omega, 7(4), 3567-3578. [Link]
-
Behrens, R. (1993). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. Defense Technical Information Center. [Link]
-
ResearchGate. Decomposition of all featured compounds, showing their melting point.... [Link]
Sources
- 1. tainstruments.com [tainstruments.com]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 4. torontech.com [torontech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. store.astm.org [store.astm.org]
- 10. img.antpedia.com [img.antpedia.com]
- 11. kalite.com [kalite.com]
- 12. researchgate.net [researchgate.net]
- 13. docta.ucm.es [docta.ucm.es]
- 14. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: 3-Amino-5-[(methylamino)carbonyl]benzoic Acid as a Precursor for Novel Aromatic Polyamides in Materials Science
Introduction: The Architectural Versatility of Functionalized Aromatic Polyamides
Aromatic polyamides, or aramids, represent a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties arise from the rigid backbones composed of aromatic rings linked by amide bonds, which promote strong intermolecular hydrogen bonding and chain packing. The strategic introduction of functional groups onto the monomer precursors allows for the tailoring of polymer properties, opening avenues for new materials with enhanced solubility, processability, and specific functionalities.
This guide details the synthesis and polymerization of a novel functionalized monomer, 3-Amino-5-[(methylamino)carbonyl]benzoic acid , and the subsequent characterization of the resulting aromatic polyamides. The presence of the methylamino)carbonyl group, in addition to the reactive amino and carboxylic acid moieties, is anticipated to influence the polymer's solubility and intermolecular interactions, potentially leading to materials with unique properties suitable for advanced applications in aerospace, electronics, and biomedical devices.
Part 1: Synthesis of the Monomer: this compound
The synthesis of the target monomer is a multi-step process commencing with a commercially available starting material, 5-nitroisophthalic acid. The synthetic strategy involves the selective mono-amidation of one carboxylic acid group, followed by the reduction of the nitro group to an amine.
Causality of the Synthetic Route:
The choice of 5-nitroisophthalic acid as the starting material is strategic due to the ortho-para directing effect of the nitro group, which facilitates its reduction in the final step without affecting the other functional groups under controlled conditions. The mono-amidation is a critical step to introduce the desired methylamino)carbonyl functionality. The subsequent reduction of the nitro group is a well-established transformation in organic synthesis, with various methods available to achieve high yields and purity.
Experimental Workflow for Monomer Synthesis
Caption: Synthetic pathway for this compound.
Protocol 1.1: Synthesis of N-Methyl-5-nitroisophthalamic Acid
This protocol is adapted from a procedure described in a US patent, which details the formation of the mono-amide from the corresponding mono-ester of 5-nitroisophthalic acid.[1]
-
Esterification (Optional but recommended for selectivity): 5-nitroisophthalic acid can be first converted to its dimethyl ester. The diester is then selectively hydrolyzed to the monomethyl ester of 5-nitroisophthalic acid.[1] This step enhances the regioselectivity of the subsequent amidation.
-
Amidation:
-
Dissolve the monomethyl ester of 5-nitroisophthalic acid in an excess of a 35% aqueous methylamine solution.[1]
-
Allow the solution to stand, during which a color change is typically observed.
-
Evaporate the reaction mixture on a steam bath.
-
Treat the cool residue with water and acidify with hydrochloric acid to precipitate the crude N-methyl-5-nitroisophthalamic acid.
-
The crude product can be purified by recrystallization from a water-ethanol mixture to yield the desired intermediate.[1]
-
Protocol 1.2: Reduction to this compound
The reduction of the nitro group in the presence of an amide and a carboxylic acid can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method.
-
Catalytic Hydrogenation:
-
Dissolve the N-methyl-5-nitroisophthalamic acid in a suitable solvent such as anhydrous methanol.[1]
-
Add a catalytic amount of 5% palladium on charcoal (Pd/C).
-
Carry out the reduction in a low-pressure hydrogenator until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization.
-
Part 2: Polymerization of this compound
The synthesized monomer possesses both an amine and a carboxylic acid group, making it suitable for self-polycondensation to form an aromatic polyamide. The direct polycondensation method developed by Yamazaki and Higashi, utilizing triphenyl phosphite and pyridine, is a highly effective technique for producing high molecular weight aromatic polyamides under relatively mild conditions.
Causality of the Polymerization Method:
The Yamazaki-Higashi reaction is chosen for its efficiency in promoting the formation of amide bonds from aromatic amino acids. The triphenyl phosphite acts as a condensing agent, activating the carboxylic acid group for nucleophilic attack by the amino group. The use of pyridine as a base and N-methyl-2-pyrrolidone (NMP) as a solvent, often with the addition of salts like calcium chloride (CaCl₂), helps to keep the growing polymer chains in solution, thereby facilitating the attainment of high molecular weights.
Experimental Workflow for Polymerization
Caption: Workflow for the synthesis of aromatic polyamides.
Protocol 2.1: Direct Polycondensation via Yamazaki-Higashi Reaction
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add the synthesized this compound monomer, N-methyl-2-pyrrolidone (NMP) as the solvent, anhydrous calcium chloride, and pyridine.
-
Stir the mixture under a gentle stream of nitrogen until all components are dissolved.
-
-
Polymerization:
-
Add triphenyl phosphite to the reaction mixture.
-
Heat the mixture to 100-120°C and maintain this temperature with continuous stirring for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Isolation and Purification:
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot methanol and then with water to remove any residual solvent, pyridine, and salts.
-
Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Part 3: Characterization of the Novel Aromatic Polyamide
Thorough characterization of the synthesized polyamide is essential to understand its structure, molecular weight, thermal properties, and potential applications.
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations/Results |
| ¹H NMR Spectroscopy | Structural confirmation of the polymer repeating unit. | Appearance of characteristic peaks for aromatic protons and amide N-H protons, and the disappearance of the monomer's carboxylic acid proton peak. |
| FTIR Spectroscopy | Identification of functional groups and confirmation of amide bond formation. | Presence of characteristic amide bands (Amide I and Amide II) and N-H stretching vibrations. Disappearance of the carboxylic acid O-H stretch. |
| Gel Permeation Chromatography (GPC/SEC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). | A chromatogram showing the molecular weight distribution of the polymer sample. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. | A thermogram indicating the onset of decomposition and the percentage of weight loss as a function of temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg). | A thermogram showing a step-change in the heat flow corresponding to the glass transition. |
Protocol 3.1: Spectroscopic Characterization
-
¹H NMR Spectroscopy: Dissolve a small sample of the dried polymer in a suitable deuterated solvent, such as DMSO-d₆. Record the spectrum on a high-resolution NMR spectrometer. The aromatic protons are expected to appear in the range of 7-9 ppm, while the amide N-H proton will likely appear as a broad singlet at a higher chemical shift.
-
FTIR Spectroscopy: Record the FTIR spectrum of a thin film of the polymer cast from solution or as a KBr pellet. Key absorptions to identify include the N-H stretching vibration (around 3300 cm⁻¹), the amide I band (C=O stretching, around 1650 cm⁻¹), and the amide II band (N-H bending and C-N stretching, around 1540 cm⁻¹).[2][3][4]
Protocol 3.2: Molecular Weight Analysis
-
Gel Permeation Chromatography (GPC/SEC): Dissolve the polymer in a suitable mobile phase, such as NMP containing LiBr, and analyze it using a GPC system calibrated with polystyrene or other appropriate standards. This will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Protocol 3.3: Thermal Analysis
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer in a TGA instrument under a nitrogen atmosphere from room temperature to approximately 800°C at a heating rate of 10°C/min. The temperature at which 5% weight loss occurs is often reported as the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Heat a small, dried sample of the polymer in a DSC instrument under a nitrogen atmosphere. Typically, a heat-cool-heat cycle is employed to erase the thermal history of the sample. The glass transition temperature (Tg) is determined from the midpoint of the inflection in the second heating scan.
Part 4: Potential Applications in Materials Science
The unique structure of polyamides derived from this compound suggests several potential applications:
-
High-Performance Films and Coatings: The inherent thermal stability of the aromatic backbone, combined with potentially improved solubility due to the methylamino)carbonyl side group, could make these polymers suitable for casting into tough, flexible films and coatings for electronic and aerospace applications.
-
Membranes for Separations: The introduction of the polar amide side group may alter the free volume and polarity of the polymer matrix, making it a candidate for gas separation or liquid filtration membranes.
-
Advanced Composites: The high strength and modulus characteristic of aramids make them excellent reinforcing fibers in composite materials for lightweight structural components.
Further investigation into the mechanical properties, such as tensile strength and modulus, as well as the dielectric properties of these novel polyamides will be crucial in fully elucidating their potential for these advanced applications.
References
- Yang, C.-P., & Hsiao, S.-H. (1989). Preparation of poly(amide-imide)s by means of triphenyl phosphite, 1. Aliphatic-aromatic poly(amide-imide)s based on trimellitimide. Die Makromolekulare Chemie: Macromolecular Chemistry and Physics, 190(9), 2119-2131.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- United States Patent US2903473A. (1959).
- de la Campa, J. G., de Abajo, J., & García, J. M. (2018).
-
Wikipedia. (2024, January 15). Nylon. Retrieved from [Link]
- Ghaemy, M., & Amini Nasab, S. M. (2011). Synthesis and characterization of organo-soluble polyamides containing triaryl imidazole pendant and ether linkage moieties: Thermal, photophysical, and chemiluminescent properties. Polymer-Plastics Technology and Engineering, 50(15), 1563-1571.
- Maji, S., & Banerjee, I. (2021). Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. Biomacromolecules, 22(5), 2136-2145.
- Chiriac, C. I., Tanasa, F., & Onciu, M. (2006). Synthesis of aromatic amides at room temperature using triphenyl phosphite-4-dimethylaminopyridine as reagent. Revue Roumaine de Chimie, 51(4), 331-334.
-
PrepChem. (2022). Synthesis of a. 3,5-Diaminobenzamide. Retrieved from [Link]
- Google Patents. (2020). CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride.
- Syntech Innovation. (n.d.). Application Note AN # 98 Differentiation of polyamides via FT-IR spectroscopy.
-
Wikipedia. (2023, December 19). Reduction of nitro compounds. Retrieved from [Link]
- Deka, D. C., & Kakati, H. S. (2005). Selective reduction of aromatic nitro groups in the presence of amide functionality. Journal of Chemical Research, 2005(5), 321-322.
- Russo, A., & Salvi, G. (1987). Aliphatic and Aromatic Polyamides. In Comprehensive Polymer Science and Supplements (Vol. 5, pp. 381-396). Pergamon.
- Ghaemy, M., & Barghamadi, M. (2009). Synthesis and Characterization of Novel Photoactive Polyamide Derived from Substituted Fluorene by Copper (I) Catalyst.
-
MDPI. (2023). Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. Retrieved from [Link]
- de la Campa, J. G., de Abajo, J., & García, J. M. (2018).
-
Wikipedia. (2024, January 10). Polyurethane. Retrieved from [Link]
- Le, T. H., Nguyen, T. T. H., & Phan, T. Q. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 33(2), 248-260.
- Hsiao, S. H., & Lin, S. W. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 481.
- Smith, B. C. (2023). Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Spectroscopy, 38(3), 8-13.
- Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5), 485-490.
- del Pozo, C., et al. (2021). N,N-Diethyl-3-methylbenzamide. Molbank, 2021(2), M1223.
- Sahoo, B. R., & Sahoo, S. K. (2018). Self-assembly of aromatic amino acids: a molecular dynamics study. Physical Chemistry Chemical Physics, 20(45), 28666-28677.
- Park, K. D., Kim, Y. S., & Han, D. K. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Journal of Biomaterials Science, Polymer Edition, 12(6), 629-641.
- Google Patents. (2019). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- Chen, J., et al. (2023). Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion. Journal of the American Chemical Society, 145(4), 2445-2452.
-
Wikipedia. (2023, November 28). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Ghaemy, M., & Barghamadi, M. (2009). Synthesis and Characterization of Novel Photoactive Polyamide Derived from Substituted Fluorene by Copper (I) Catalyst.
- YourChemistryTutor. (n.d.). Organic Chemistry-4.
- de la Campa, J. G., de Abajo, J., & García, J. M. (2018). Properties of Aramid Films and Papers.
- Girelli, A., et al. (2023). Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. Polymers, 15(15), 3229.
- Mariani, A., et al. (2021). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 13(11), 1775.
- Saunders, B. C., Stacey, G. J., & Wilding, I. G. E. (1942). The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride: Observations on the acylation of amino-acids by means of 3:5-dinitrobenzoyl chloride and certain other acid chlorides. Biochemical Journal, 36(3-4), 368-375.
- Al-Omair, M. A., & Ali, A. A. (2014). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. International Journal of Molecular Sciences, 15(9), 16396-16411.
- Trovato, V. (2016). 4.
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
- Ueda, M., et al. (2003).
- Saunders, B. C., Stacey, G. J., & Wilding, I. G. E. (1942). The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride. Scribd.
- Hamciuc, C., et al. (2008). Synthesis and characterization of some new polyamides containing dimethylaminocinnamoyloxy side groups. High Performance Polymers, 20(4-5), 453-466.
- Wang, H. Y., et al. (2009). 3,5-Dinitrobenzoyl chloride. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2526.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. reddit.com [reddit.com]
- 3. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]
- 4. Nickel/Photoredox-Catalyzed Direct Amidation of Aldehydes with Nitroarenes via Fully Catalytic Process [organic-chemistry.org]
Laboratory safety and handling procedures for 3-Amino-5-[(methylamino)carbonyl]benzoic acid.
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Safe and Effective Use of a Novel Carboxamide Derivative
3-Amino-5-[(methylamino)carbonyl]benzoic acid is an aromatic amino acid derivative with potential applications in medicinal chemistry and drug development as a scaffold or intermediate. Its bifunctional nature, possessing both an amine and a carboxylic acid group, alongside a methylcarbamoyl moiety, makes it a versatile building block for constructing more complex molecules. As with any novel or sparsely documented chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This document provides a detailed guide to the safe handling, storage, and use of this compound. The protocols and recommendations outlined herein are synthesized from established best practices for handling analogous aromatic amines and carboxylic acids, and general principles of laboratory safety. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach to safety is strongly advised.
Section 1: Hazard Identification and Risk Assessment
1.1. Anticipated Hazards:
Based on analogous compounds, researchers should anticipate the following potential hazards[1][2][3][4]:
-
Skin Irritation: Aromatic amines can be irritating to the skin upon direct contact.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.
-
Respiratory Tract Irritation: Inhalation of the dust may lead to irritation of the respiratory system.
-
Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful upon ingestion or inhalation[3].
1.2. Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure. This is best achieved through the use of appropriate engineering controls[5][6]:
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
1.3. Personal Protective Equipment (PPE): Essential Individual Protection
A comprehensive PPE regimen is mandatory when handling this compound[2][7][8]:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated[9]. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in situations where engineering controls are insufficient. | Prevents inhalation of fine dust particles. |
Section 2: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical for maintaining a safe laboratory environment and preserving the integrity of the compound.
2.1. General Handling Practices:
-
Avoid Dust Formation: Handle the compound gently to minimize the generation of airborne dust[10][11][12].
-
Grounding: When transferring large quantities of the powder, ground all equipment to prevent static discharge, which can cause dust to become airborne[2].
-
Work Area Designation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent bench paper to contain any potential spills[10][13].
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[3][9]. Do not eat, drink, or smoke in the laboratory[8].
2.2. Weighing Protocol:
The process of weighing powdered chemicals presents a significant risk of aerosolization.
Caption: Workflow for safely weighing powdered this compound.
2.3. Storage Conditions:
Proper storage is essential to maintain the chemical's stability and prevent accidental exposure.
-
Container: Keep the compound in a tightly sealed, clearly labeled container[2][4][5].
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong alkalis[1][2].
-
Segregation: Store separately from food and animal feed[1].
Section 3: Emergency Procedures
In the event of an exposure or spill, prompt and appropriate action is crucial.
3.1. First-Aid Measures:
These first-aid recommendations are based on protocols for similar chemical structures[1][2][7][14]:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
3.2. Accidental Release Measures:
A calm and systematic approach is necessary to manage a spill effectively.
Caption: Step-by-step protocol for responding to a spill of this compound.
Section 4: Experimental Protocols
4.1. Preparation of a Stock Solution:
This protocol outlines the preparation of a standard stock solution. The solubility of this specific compound should be experimentally determined.
-
Preparation: In a chemical fume hood, weigh the desired amount of this compound into a clean, dry beaker or flask.
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., DMSO, DMF, or an appropriate aqueous buffer) to the solid.
-
Dissolution: Gently swirl or stir the mixture to facilitate dissolution. Sonication may be used if necessary. It is important to ensure the compound is fully dissolved for accurate concentration[15].
-
Volume Adjustment: Once dissolved, transfer the solution to a volumetric flask and add solvent to the mark.
-
Mixing: Invert the flask several times to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., 4°C or -20°C) to maintain stability. The stability of amino acids in solution can be affected by storage temperature and time[16].
4.2. Use in Synthetic Reactions:
As a bifunctional molecule, this compound can participate in a variety of chemical transformations.
-
Amine Reactivity: The aromatic amine can undergo reactions such as acylation, alkylation, and diazotization. Extra caution is advised during diazotization reactions, as they can be exothermic and produce gaseous byproducts[17].
-
Carboxylic Acid Reactivity: The carboxylic acid group can be converted to esters, amides, or acid chlorides.
-
Reaction Quenching and Work-up: When quenching reactions, be mindful of potential exotherms and gas evolution. Aqueous work-ups should be performed with care, and waste streams should be collected for proper disposal.
Section 5: Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids (e.g., used gloves, bench paper, excess compound) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of chemical waste.
Conclusion
While this compound presents exciting opportunities in research and development, a proactive and informed approach to safety is non-negotiable. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the potential risks associated with this compound and conduct their work in a safe and responsible manner. Continuous evaluation of laboratory procedures and a commitment to a strong safety culture are the cornerstones of successful and sustainable scientific discovery.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). 3-amino benzoic acid. Retrieved from [Link]
-
Angene Chemical. (2025, March 24). Safety Data Sheet. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitroprusside dihydrate. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
-
Phipps, S., et al. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. Retrieved from [Link]
-
Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
SIELC Technologies. (2018, May 17). 3-Amino-5-((methylamino)carbonyl)benzoic acid. Retrieved from [Link]
-
Agilent. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
-
Penta chemicals. (2025, January 24). Sodium nitroprusside dihydrate. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 11). How To Prepare Amino Acid Solution For Paper Chromatography? YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-(methylamino)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
Sources
- 1. carlroth.com [carlroth.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. carlroth.com [carlroth.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. safety.duke.edu [safety.duke.edu]
- 14. capotchem.cn [capotchem.cn]
- 15. youtube.com [youtube.com]
- 16. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting guide for the HPLC analysis of 3-Amino-5-[(methylamino)carbonyl]benzoic acid.
Welcome to the technical support center for the HPLC analysis of 3-Amino-5-[(methylamino)carbonyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying scientific principles.
Understanding the Analyte: this compound
This compound is a moderately polar molecule containing both an acidic carboxylic acid group and a basic amino group, as well as an amide functionality.[1][2] This amphoteric nature, combined with its aromaticity, can present specific challenges in reversed-phase HPLC, such as poor peak shape and variable retention. Understanding these properties is the first step in effective troubleshooting.
| Property | Value | Source |
| Molecular Formula | C9H10N2O3 | [1] |
| Molecular Weight | 194.191 g/mol | [1] |
| LogP | -0.0365 | [1] |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound. A logical workflow for troubleshooting is presented below.
Caption: Troubleshooting workflow for HPLC analysis.
Q1: My peak for this compound is tailing. What is the cause and how can I fix it?
A1: Peak tailing for this analyte is a common issue and typically points to secondary interactions between the basic amino group on your molecule and acidic silanol groups on the surface of the silica-based stationary phase.[3][4] These interactions create an additional, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and resulting in a tailing peak.
Here’s how to address this, in order of preference:
-
Optimize Mobile Phase pH: The most effective way to mitigate silanol interactions is to control the ionization state of both the analyte and the silanol groups by adjusting the mobile phase pH.
-
Low pH (e.g., pH 2.5-3.5): At a low pH, the free silanol groups on the silica surface are protonated (Si-OH) and thus less active. The basic amino group on your analyte will be protonated (-NH3+), but the reduced activity of the silanols minimizes unwanted ionic interactions.[4]
-
High pH (e.g., pH > 8): At a higher pH, the silanol groups are deprotonated and negatively charged (SiO-), but the basic amino group on your analyte is neutral, which can also reduce peak tailing. However, ensure your column is stable at high pH.[5]
-
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or have a base-deactivated surface to minimize the number of accessible free silanol groups. If you are using an older column, switching to a high-purity, base-deactivated column can significantly improve peak shape for basic compounds.[3]
-
Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also be effective.[3] TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. A typical starting concentration is 0.05-0.1% TEA in the mobile phase. Note that TEA can suppress ionization in mass spectrometry detectors.
Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
-
Prepare Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate or ammonium acetate).
-
Adjust pH: Use phosphoric acid to lower the pH to 3.0 or ammonium hydroxide to raise it to a pH suitable for your column.
-
Prepare Mobile Phase B: Acetonitrile or Methanol.
-
Equilibrate the System: Run your initial mobile phase composition (e.g., 95:5 A:B) through the system for at least 15-20 column volumes.
-
Inject Standard: Inject a standard of this compound and observe the peak shape.
-
Iterate: If tailing persists, make small adjustments to the pH (± 0.2 units) and re-evaluate.
Q2: The analyte is eluting too early, near the void volume. How do I increase its retention on a reversed-phase column?
A2: Insufficient retention for a polar compound like this compound on a C18 column is a frequent challenge.[6][7] This happens because the analyte has a higher affinity for the polar mobile phase than for the nonpolar stationary phase.
Here are strategies to increase retention:
-
Decrease the Organic Modifier Concentration: This is the most straightforward approach. Reducing the percentage of acetonitrile or methanol in your mobile phase will make it more polar, thereby increasing the retention of your polar analyte.[8]
-
Use a "Polar-Embedded" or "AQ-type" Column: These columns are designed with a polar group embedded near the base of the alkyl chain. This feature allows the stationary phase to be wetted by highly aqueous mobile phases without the risk of "phase collapse," a phenomenon where the C18 chains fold in on themselves in high water content, leading to a dramatic loss of retention.[8][9] These columns are ideal for retaining polar compounds.
-
Adjust Mobile Phase pH: The ionization state of your analyte significantly impacts its polarity and thus its retention.
-
To maximize retention in reversed-phase, you want the analyte to be in its most neutral, least polar state. For this compound, this would be at a pH between its pKa values.
-
Adjusting the pH to suppress the ionization of the carboxylic acid group (pH < pKa) or the amino group (pH > pKa) will make the molecule more hydrophobic and increase retention.
-
Q3: I'm seeing significant retention time drift between injections. What could be the cause?
A3: Retention time instability is often a sign of an unequilibrated system or issues with the mobile phase or hardware.[3]
-
Insufficient Column Equilibration: This is the most common cause, especially when changing mobile phase composition or after the system has been idle.[3] The stationary phase needs sufficient time to fully equilibrate with the new mobile phase conditions.
-
Mobile Phase Issues:
-
Evaporation: Selective evaporation of the more volatile organic component of the mobile phase can change its composition over time, leading to retention time drift.[3] Ensure your solvent reservoirs are covered.
-
Inconsistent Mixing: If you are using a gradient pump for isocratic delivery, ensure the pump's proportioning valves are functioning correctly.
-
-
Temperature Fluctuations: Column temperature can affect retention times.[3] Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Pump Malfunction: Leaks in the pump seals or check valves can cause inconsistent flow rates, leading to variable retention times.[3]
Protocol 2: Ensuring Proper Column Equilibration
-
Initial Flush: When installing a new column or changing to a new mobile phase, flush the column with the new mobile phase at a moderate flow rate for at least 10-15 column volumes.
-
Equilibration Run: Before starting your analytical sequence, run the system with your initial mobile phase composition for an extended period. For isocratic methods, 10-15 column volumes is a good starting point. For gradient methods, allow at least 3-5 blank gradient runs to ensure the column is fully conditioned.[3]
-
Monitor Backpressure: A stable backpressure is a good indicator that the column is equilibrated and the pump is functioning correctly.
-
Test with Injections: Make several injections of your standard and check for retention time stability. The retention times should not vary by more than a predefined tolerance (e.g., ±2%).
Q4: The peak response for my analyte is too low or non-existent. What should I check?
A4: Low sensitivity can stem from a variety of factors, from sample preparation to detector settings.
-
Sample Preparation and Solubility:
-
Confirm the concentration of your standard and sample.
-
Ensure the analyte is fully dissolved in the sample diluent. 3-Aminobenzoic acid derivatives can have limited solubility in water.[10] While your analyte has a methylamino carbonyl group which may improve solubility, it's important to verify. Dissolving the sample in the initial mobile phase is always the best practice to avoid peak distortion and precipitation on the column.[3]
-
-
Detector Wavelength: Ensure the UV detector is set to a wavelength where the analyte has strong absorbance. For aromatic compounds like this, a wavelength around 254 nm is often a good starting point, but it's best to determine the optimal wavelength from a UV spectrum of the analyte.
-
Injection Volume and Concentration: If the response is still low, consider increasing the injection volume (be mindful of potential band broadening) or preparing a more concentrated sample.
-
System Issues: Check for leaks in the system, particularly between the injector and the column, and ensure the injector is functioning correctly and delivering the full sample volume.
Frequently Asked Questions (FAQs)
Q: What is a good starting HPLC method for this compound?
A: A good starting point would be a reversed-phase method.[1]
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (base-deactivated) |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method uses a low pH to control silanol interactions and provides a good starting gradient to elute the compound.[1] For mass spectrometry detection, phosphoric acid should be replaced with a volatile acid like formic acid.[1]
Q: Should I be concerned about the stability of this compound during analysis?
A: Yes, in drug development, it's crucial to understand the stability of your analyte. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of your analytical method.[11][12] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[13] Your HPLC method should then be able to separate the intact analyte from any degradation products that are formed.
Q: Can I use a C8 column instead of a C18?
A: Yes, a C8 column has a shorter alkyl chain and is less retentive than a C18 column. For a polar analyte that is already eluting early on a C18, a C8 column would likely provide even less retention. However, if your primary issue is long analysis times with a C18 column, a C8 could be a viable alternative, provided you can achieve adequate retention by manipulating the mobile phase.
Q: What are "polar-embedded" columns and when should I use them?
A: Polar-embedded columns have a polar functional group (like an amide or carbamate) incorporated at the base of the C18 or C8 chain.[9] This design makes the stationary phase more resistant to "phase collapse" when using highly aqueous mobile phases (e.g., >95% water).[8] You should consider using a polar-embedded column when you need to use very high percentages of aqueous mobile phase to retain your polar analyte, such as this compound.[9]
References
- Method for preparing 3-amino-2-methyl benzoic acid - Google P
-
3-Amino-5-((methylamino)carbonyl)benzoic acid | SIELC Technologies. [Link]
-
3-Amino-4-(methylamino)benzoic acid | C8H10N2O2 | CID 11521144 - PubChem. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]
-
Analysis of Amino Acids by HPLC - Agilent. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid - PubMed. [Link]
-
Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment - ResearchGate. [Link]
-
Forced degradation as an integral part of HPLC stability-indicating method development. [Link]
-
HPLC problems with very polar molecules - Axion Labs. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. [Link]
-
HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids? [Link]
-
3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid - PubChem. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
-
Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks - PMC - PubMed Central. [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. [Link]
-
Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography | Request PDF - ResearchGate. [Link]
-
3-Aminobenzoic acid - Wikipedia. [Link]
Sources
- 1. 3-Amino-5-((methylamino)carbonyl)benzoic acid | SIELC Technologies [sielc.com]
- 2. 3-Amino-4-(methylamino)benzoic acid | C8H10N2O2 | CID 11521144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 10. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. openaccessjournals.com [openaccessjournals.com]
Optimization of reaction conditions for coupling 3-Amino-5-[(methylamino)carbonyl]benzoic acid.
As a Senior Application Scientist, I've designed this Technical Support Center to address the specific challenges researchers face when optimizing the coupling reactions of 3-Amino-5-[(methylamino)carbonyl]benzoic acid. This guide moves beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Technical Support Center: Optimization of Amide Coupling Reactions
Topic: Coupling of this compound
This guide focuses on the common scenario where the carboxylic acid moiety of this compound is activated to couple with a primary or secondary amine (R¹R²NH).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
Answer: The primary challenges stem from the molecule's multifunctional nature. You have:
-
A Carboxylic Acid: This group requires activation to react with an amine. Direct reaction with an amine under heat is possible but often requires harsh conditions (>100 °C) and can lead to side products, making it unsuitable for complex molecules.[1]
-
An Aromatic Amine (-NH₂): This group is a nucleophile. While it is less reactive than a typical aliphatic amine, it can potentially compete with your desired amine, leading to self-coupling or polymerization, especially under forcing conditions.
-
A Secondary Amide (-C(O)NHCH₃): This group is generally stable but could be susceptible to side reactions like dehydration to a nitrile under very harsh carbodiimide conditions, though this is less common for secondary amides compared to primary ones.[2]
The key to a successful reaction is to selectively activate the carboxylic acid for amide bond formation without promoting unwanted side reactions at the aromatic amine.
Q2: Which coupling reagent should I choose for this reaction? A comparison.
Answer: The choice of coupling reagent is critical for success.[3] There are several classes, each with distinct advantages and disadvantages. Your selection should be based on the reactivity of your amine, the scale of your reaction, and your purification strategy.
| Coupling Reagent Class | Examples | Mechanism Highlights | Pros | Cons |
| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate. Additives like HOBt or HOAt are crucial to form an active ester, which suppresses racemization and the formation of a stable N-acylurea byproduct.[1][3] | EDC is water-soluble, making its urea byproduct easy to remove with an aqueous workup.[2] DCC's urea byproduct (DCU) is insoluble in many organic solvents and can be filtered off. | Without additives, can lead to racemization and N-acylurea formation, a common cause of low yields.[3] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | Reacts with the carboxylic acid to form a reactive OBt, OAt, or Oxyma active ester in situ.[3][4] | Highly efficient and fast, even for hindered substrates.[2][3] Byproducts are generally soluble, simplifying purification.[3] HATU is particularly effective due to the anchimeric assistance of the pyridine nitrogen in HOAt.[5] | More expensive than carbodiimides. Excess reagent can react with the free N-terminus of a peptide to form a non-reactive guanidinyl group.[2][3][6] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, they generate activated esters in situ. | Very effective, especially for coupling N-methyl amino acids.[2] Less hazardous byproducts compared to the original BOP reagent.[2] | Can be more expensive. |
Starting Recommendation: For general-purpose coupling of this acid, a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure is an excellent and cost-effective starting point. The water-soluble byproducts greatly simplify purification.[2][3] If you encounter low yields, switching to a more powerful uronium salt like HATU is a logical next step.[5]
Troubleshooting Guide
Issue 1: My reaction is slow or incomplete, resulting in low yield.
Question: I've run the reaction overnight, but TLC analysis shows a significant amount of unreacted starting acid. What's going wrong?
Answer: This is a common issue that can be traced back to several factors. Let's diagnose the potential causes systematically.
Caption: Troubleshooting flowchart for low reaction yield.
Detailed Explanation:
-
Activation Issues: Coupling reagents, especially carbodiimides, can hydrolyze over time. Ensure you are using fresh reagents. "Pre-activation," where the acid and coupling agent are stirred for a few minutes before adding the amine, can sometimes improve yields by ensuring the active ester is formed before the nucleophile is introduced.[7]
-
Poor Nucleophile: If your amine is sterically hindered or electron-deficient (like an aniline), the coupling will be sluggish.[8][9] In these cases, more reactive coupling agents like HATU or HCTU are superior because they generate more reactive OAt or O-6-ClBt esters.[4][5] Increasing the temperature can also help overcome the activation energy barrier.
-
Solvent & Base: All components must be in solution for the reaction to proceed. If you see solids crashing out, switch to a more polar aprotic solvent like DMF or NMP.[10] A tertiary amine base like DIPEA or N-methylmorpholine (NMM) is essential to neutralize the HCl salt of EDC and any acids formed, driving the reaction forward.
Issue 2: My crude reaction mixture is very messy on TLC, and purification is difficult.
Question: After my reaction, the TLC plate shows multiple spots, and column chromatography is failing to give a pure product. What are these side products and how can I avoid them?
Answer: A messy crude product usually points to side reactions or issues with the workup procedure.
Caption: EDC/HOBt coupling mechanism and N-acylurea side reaction.
Common Side Products & Solutions:
-
N-Acylurea: This is a classic byproduct of carbodiimide couplings.[3] The highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unable to react further.
-
Cause: Insufficient amount or absence of an additive like HOBt or HOAt. Low temperatures can also favor this pathway.[3]
-
Solution: Always use at least one equivalent of HOBt, HOAt, or Oxyma Pure with your carbodiimide. This traps the O-acylisourea as a less reactive but still effective active ester, preventing the rearrangement.[2]
-
-
Unreacted Reagents & Byproducts: Your crude mixture contains not only the product but also the urea byproduct, excess base (DIPEA), and potentially unreacted HOBt.
-
Cause: Standard evaporation does not remove these polar, often non-volatile, impurities.[7]
-
Solution: Implement a thorough aqueous workup before chromatography. A typical sequence is:
-
Acid Wash: A dilute acid wash (e.g., 1M HCl or 5% citric acid) will protonate and remove the basic DIPEA/NMM and any unreacted amine.
-
Base Wash: A dilute base wash (e.g., saturated NaHCO₃) will deprotonate and remove acidic components like unreacted starting acid and HOBt.
-
Brine Wash: Removes residual water from the organic layer. This workup will significantly clean your crude product, making subsequent purification much easier.[7][11]
-
-
-
Self-Coupling: The aromatic amine on one molecule of your starting acid could potentially react with the activated carboxylic acid of another.
-
Cause: This is more likely if your desired amine is very unreactive and the reaction is run at high concentrations or temperatures for extended periods.
-
Solution: Add your desired amine as soon as the acid is activated. Consider protecting the aromatic amine (e.g., as a Boc or Fmoc carbamate) if this becomes a persistent issue, though this adds extra steps to your synthesis.
-
Experimental Protocols & Data
Recommended Starting Stoichiometry
This table provides a robust starting point for your optimization experiments.
| Reagent | Equivalents (eq.) | Rationale |
| 3-Amino-5-...-benzoic acid | 1.0 | The limiting reagent. |
| Amine (R¹R²NH) | 1.0 - 1.2 | A slight excess can help drive the reaction to completion, especially if the amine is volatile or has a lower molecular weight. |
| EDC·HCl | 1.2 - 1.5 | Excess ensures full activation of the carboxylic acid. |
| HOBt or Oxyma Pure | 1.2 - 1.5 | Stoichiometric with the coupling agent to prevent side reactions. |
| DIPEA or NMM | 2.0 - 3.0 | Neutralizes the HCl from EDC and the HOBt proton upon activation, creating a favorable basic environment. |
| Solvent (DMF or DCM) | - | Use enough to fully dissolve all reagents (typically 0.1 - 0.5 M concentration). |
Step-by-Step Protocol: General EDC/HOBt Coupling
This protocol is a reliable starting point for coupling this compound with a generic amine.
-
Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add the chosen solvent (e.g., anhydrous DMF or DCM) to dissolve the acid completely.
-
Add HOBt (1.2 eq.) and the amine (1.1 eq.) to the solution.
-
-
Reaction Initiation:
-
Cool the flask to 0 °C in an ice-water bath. This helps to control the initial exotherm and minimize side reactions.
-
Add the base, DIPEA (2.5 eq.), to the mixture and stir for 2-5 minutes.
-
Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes. Adding it slowly helps manage heat generation.
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A good mobile phase to start with might be 5-10% Methanol in Dichloromethane. Check for the consumption of the limiting starting material.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc) or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash sequentially with:
-
1M HCl (2 times)
-
Saturated aqueous NaHCO₃ (2 times)
-
Brine (1 time)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
The resulting crude solid or oil can be purified.
-
Column Chromatography: Silica gel chromatography is the most common method. The solvent system used for TLC is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol, Acetonitrile, or EtOAc/Hexanes) can be an effective and scalable purification method.[12]
-
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144. Retrieved from [Link]
-
Scialdone, M. A., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioorganic & Medicinal Chemistry, 24(22), 5827-5834. Retrieved from [Link]
-
Reddit User Discussion. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
ResearchGate. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Retrieved from [Link]
- Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. Retrieved from [Link]
-
Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Organic & Biomolecular Chemistry, 21(14), 2948-2954. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
-
Reddit User Discussion. (2023). Struggling with amide coupling. r/Chempros. Retrieved from [Link]
-
Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(12), 1603-1606. Retrieved from [Link]
-
Himaja, M., et al. (2012). Synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. PubMed. Retrieved from [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Side-Product Analysis in Reactions of 3-Amino-5-[(methylamino)carbonyl]benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5-[(methylamino)carbonyl]benzoic acid. This guide is designed to provide in-depth, field-proven insights into identifying and characterizing potential side-products that may arise during its chemical transformations. The bifunctional nature of this molecule, possessing both a nucleophilic aromatic amine and a carboxylic acid, makes it a versatile building block, but also susceptible to a variety of side-reactions depending on the specific experimental conditions.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges. We will delve into the causality behind the formation of these impurities and provide robust analytical protocols for their identification and characterization.
Section 1: Troubleshooting Common Side-Products in Amide Coupling Reactions
Amide bond formation is one of the most frequent reactions performed in medicinal chemistry.[1] When using this compound as a scaffold, a common objective is to acylate the 3-amino group. However, the aniline-like nucleophilicity and the presence of other reactive sites can lead to undesired products.
FAQ 1: I'm seeing an unexpected peak in my LC-MS with a mass corresponding to my starting material plus my acylating agent, but it's not my desired product. What could it be?
This is a classic case of regioselectivity error. While the 3-amino group is the primary nucleophile, under certain conditions, acylation can occur at other sites.
Possible Cause:
-
N-Acylation of the Methyl Amide: The secondary amide nitrogen of the (methylamino)carbonyl group can be acylated, especially with highly reactive acylating agents or under harsh basic conditions. This would result in an imide-type structure.
-
O-Acylation of the Carboxylic Acid: The carboxylic acid can be activated to form a mixed anhydride with the acylating agent. This is particularly common when using reagents like carbodiimides (e.g., EDC) without an additive like HOBt.
Troubleshooting & Characterization:
-
Review Your Reaction Conditions:
-
Coupling Reagents: Using coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA generally favors selective N-acylation of the primary amine.
-
Order of Addition: It is crucial to pre-activate the carboxylic acid with the coupling reagent before adding the amine to prevent side reactions between the amine and the coupling reagent.
-
-
Analytical Workflow:
-
LC-MS/MS: Fragment the parent ion. N-acylation of the primary amine will typically show a characteristic fragmentation pattern, including loss of the acyl group. O-acylation of the carboxylic acid will likely lead to different fragmentation pathways.
-
¹H NMR Spectroscopy: Look for shifts in the proton signals. Acylation of the primary amine will cause a downfield shift of the aromatic protons ortho and para to it. O-acylation will significantly alter the carboxylic acid proton signal (if observable) and may affect adjacent aromatic protons.
-
FAQ 2: My reaction is clean by TLC, but after workup and purification, I see a new, higher molecular weight peak in my HPLC. What's happening?
This often points to dimerization or oligomerization, which can occur under the reaction conditions or during the workup.
Possible Causes:
-
Self-Coupling: One molecule's carboxylic acid can be activated and then react with the 3-amino group of another molecule, leading to a dimer. This is more likely if the intended acylating partner is slow to react or if there's an excess of coupling agent.
-
Reaction with Residual Starting Material: If the reaction does not go to completion, unreacted this compound can couple with the activated product during workup.
Troubleshooting & Characterization:
-
Confirm the Mass: The mass of the dimer should be (2 * Mass of Starting Material) - 18 (loss of H₂O).
-
Optimize Stoichiometry: Ensure the acylating agent is present in a slight excess and that the reaction goes to completion as monitored by a reliable method like UPLC-MS.[2]
-
Purification Strategy: Dimer impurities can sometimes be removed by careful column chromatography or recrystallization.[3]
Section 2: Analytical Strategies for Side-Product Identification
A systematic approach is essential when an unknown peak appears in your analysis.[4] The goal is to gather as much structural information as possible from a combination of analytical techniques.[5]
Q1: I have an unknown peak in my HPLC chromatogram. What is the first step to identify it?
Step 1: Gather Initial Data with HPLC-DAD/UV.
-
Purpose: A Diode Array Detector (DAD) or UV detector provides a UV-Vis spectrum of the impurity.
-
Interpretation:
-
Compare the UV spectrum of the unknown peak to your starting material and product. A similar spectrum suggests a related impurity (e.g., a dimer, isomer, or degradation product).
-
A completely different spectrum might indicate a contaminant from solvents, reagents, or a side-reaction involving the coupling partner.[4]
-
Q2: The UV spectrum looks related to my product. What's the next step?
Step 2: High-Resolution Mass Spectrometry (HRMS).
-
Purpose: To obtain an accurate mass of the impurity, which allows for the determination of its elemental composition.
-
Workflow:
-
Inject the sample into an LC-QTOF or LC-Orbitrap mass spectrometer.
-
Determine the exact mass of the unknown peak.
-
Use software to generate possible elemental formulas that fit the observed mass within a narrow tolerance (e.g., < 5 ppm).
-
Compare these formulas to plausible side-products based on your reaction scheme.
-
Q3: I have a plausible structure from HRMS. How do I confirm it?
Step 3: Isolation and NMR Spectroscopy.
-
Purpose: To obtain definitive structural information. Nuclear Magnetic Resonance (NMR) provides data on the connectivity of atoms.[6][7]
-
Protocol: Isolation by Preparative HPLC
-
Method Development: Develop a preparative HPLC method that provides good separation between your product and the impurity.
-
Fraction Collection: Collect the fraction containing the isolated impurity.
-
Solvent Removal: Remove the mobile phase under reduced pressure. Avoid excessive heat, as the impurity's stability is unknown.[4]
-
-
Protocol: NMR Analysis
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire Spectra: At a minimum, acquire ¹H and ¹³C NMR spectra.
-
Advanced Experiments: If the structure is still ambiguous, 2D NMR experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) are invaluable for piecing together the molecular structure.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying an unknown impurity.
Caption: Potential Reaction Pathways and Side-Products.
This guide provides a foundational framework for addressing side-product formation in reactions involving this compound. Successful impurity identification relies on a combination of sound chemical principles and a systematic analytical approach.
References
-
Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents.
-
Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
- Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2012). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 65, 219-224.
- Sentis, C., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65).
- Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2022(2), M1386.
- CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. (n.d.). Google Patents.
-
Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
This compound. (n.d.). Capot Chemical. Retrieved January 23, 2026, from [Link]
- Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8746–8753.
-
Does anyone have experience with amide coupling reaction of aniline? (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
-
HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. (n.d.). SGS. Retrieved January 23, 2026, from [Link]
- Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review.
- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
- US7345068B2 - Aromatic amino acid derivatives and medicinal compositions. (n.d.). Google Patents.
-
NMR Reaction-Monitoring as a Process Analytical Technique. (2012). Pharmaceutical Technology. Retrieved January 23, 2026, from [Link]
- Gunda, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
-
Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved January 23, 2026, from [Link]
- Vasanthkumar, S., et al. (2019). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies.
- Xiang, J., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices.
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
- Carey, J. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
-
HPLC, a modular technique that complements NMR. (n.d.). SPECIFIC POLYMERS. Retrieved January 23, 2026, from [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved January 23, 2026, from [Link]
-
Sources and Types of Impurities in Pharmaceutical Substances. (2024). Veeprho. Retrieved January 23, 2026, from [Link]
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
-
Structure Elucidation, NMR, HPLC-MS Analytics. (n.d.). MicroCombiChem GmbH. Retrieved January 23, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 23, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]
Sources
Challenges and solutions in the scale-up production of 3-Amino-5-[(methylamino)carbonyl]benzoic acid.
Technical Support Center: Scale-Up Production of 3-Amino-5-[(methylamino)carbonyl]benzoic acid
Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions to common challenges encountered during laboratory synthesis and large-scale production. Our approach is rooted in explaining the fundamental chemical principles behind each step, ensuring you can not only solve immediate issues but also proactively optimize your process for robustness and efficiency.
Section 1: Synthesis Pathway & Troubleshooting
The industrial synthesis of this compound typically follows a multi-step pathway. A common and logical route begins with 3,5-Dinitrobenzoic acid, as it provides the correct substitution pattern on the aromatic ring.
Caption: A common synthetic route from 3,5-Dinitrobenzoic acid.
Question 1: My initial selective reduction of 3,5-Dinitrobenzoic acid (Step 1) results in a low yield of 3-Amino-5-nitrobenzoic acid and formation of 3,5-Diaminobenzoic acid. How can I improve selectivity?
Answer: This is a classic selectivity challenge in nitro group reductions. The formation of the di-amino byproduct indicates that the reduction is proceeding too far. The key is to control the reaction's reducing power and stoichiometry.
-
Causality: The two nitro groups have slightly different electronic environments, but this difference is often insufficient for perfect selectivity with powerful reducing agents. Once one group is reduced to an amine, the electron-donating nature of the new amino group can sometimes activate the ring, though its effect on the second nitro group's reduction potential is complex. Over-reduction is typically a result of excessive reducing agent, elevated temperature, or prolonged reaction time.
-
Solutions & Scientific Rationale:
-
Use a Milder, Stoichiometric Reagent: Instead of catalytic hydrogenation for this step, consider using sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in an aqueous or alcoholic solution. This is a classic Zinin reduction. The stoichiometry can be precisely controlled to favor mono-reduction. You must carefully monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench it upon consumption of the starting material.
-
Controlled Catalytic Hydrogenation: If you must use hydrogenation, control is paramount.
-
Catalyst Choice: Use a less active catalyst or one with known selectivity.
-
Hydrogen Pressure: Operate at lower H₂ pressures (e.g., 1-5 atm) instead of high pressures.
-
Temperature: Maintain a lower reaction temperature (e.g., 25-40 °C) to decrease the reaction rate and improve control.
-
-
pH Control: The pH of the reaction medium can influence the selectivity of some reductions. For sulfide-based reductions, maintaining a slightly basic pH is often optimal.
-
Question 2: During the amidation with methylamine (Step 2), I'm getting a significant amount of a dimeric impurity. What is happening and how can I prevent it?
Answer: The formation of a dimer suggests an intermolecular reaction where the amino group of one molecule attacks the activated carboxyl group of another. This is a common side reaction if the amidation is not managed correctly.
-
Causality: The starting material for this step, 3-Amino-5-nitrobenzoic acid, contains both a nucleophilic amine and a carboxylic acid. When you activate the carboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride), it becomes highly electrophilic. If the primary nucleophile (methylamine) is not present in sufficient local concentration, a molecule of the acid chloride can react with the amino group of an unreacted molecule, leading to a peptide-like bond and dimer formation.
-
Solutions & Scientific Rationale:
-
Inverse Addition: This is the most effective solution. Instead of adding methylamine to the flask containing the activated acid chloride, add the acid chloride solution slowly to a cooled solution of excess methylamine. This ensures that the acid chloride always encounters a high concentration of the desired nucleophile, kinetically favoring the formation of the target amide over the dimer.
-
Use of a Coupling Agent: For smaller scales or when precise control is needed, you can bypass the acid chloride route. Use peptide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole). This method activates the carboxylic acid in situ to form a less reactive intermediate that is more selective towards the primary amine.
-
Temperature Control: Keep the reaction temperature low (e.g., 0-5 °C) during the addition. This reduces the rate of all reactions, but particularly the less-favored side reactions.
-
Section 2: Purification & Isolation Troubleshooting
Purification is critical for meeting the stringent quality requirements of pharmaceutical intermediates. The primary method for this compound is recrystallization.
Question 1: I am having difficulty achieving the required purity (>99.5%) for my final product by recrystallization. What is the best approach?
Answer: Achieving high purity often requires a systematic approach to solvent selection and process optimization. Simply "recrystallizing" is not enough; the conditions must be tailored to the specific impurity profile.
-
Causality: Impurities may co-crystallize with the product if their solubility properties are too similar to the desired compound in the chosen solvent. Alternatively, the product might be partially soluble in the cold solvent, leading to significant yield loss.
-
Solutions & Scientific Rationale:
-
Systematic Solvent Screening: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while having the opposite profile for the main impurities (i.e., impurities are either very soluble or very insoluble at all temperatures).
-
Recommended Solvents: Based on the structure (aromatic, with H-bond donors/acceptors), polar protic solvents are a good starting point. Methanol, ethanol, and isopropanol are excellent candidates.[1] Mixtures, such as Methanol/Water or Ethanol/Water, provide a wider polarity range and can be fine-tuned.
-
Protocol: Start with small-scale (100 mg) trials in various solvents. Dissolve the crude product in a minimum amount of hot solvent, cool slowly to room temperature, and then in an ice bath. Observe the crystal formation and analyze the mother liquor and crystals by HPLC to determine the purification efficiency.
-
-
Activated Carbon Treatment: If your product has a persistent color (yellow to brown), it is likely due to highly conjugated, colored impurities. Before crystallization, dissolve the crude product in the hot solvent and add a small amount (1-2% w/w) of activated carbon. Hold at temperature for 15-30 minutes, then perform a hot filtration through a pad of Celite® to remove the carbon. This adsorbs many colored and polymeric impurities.
-
pH Adjustment During Work-up: Before the final isolation, an acid-base wash can be highly effective. The target compound is amphoteric. Dissolving the crude material in a dilute basic solution (e.g., NaHCO₃) and washing with a non-polar organic solvent (e.g., ethyl acetate) can remove non-acidic impurities. Then, re-acidifying the aqueous layer to the isoelectric point will precipitate the purified product. A patent for a similar compound suggests adjusting the pH to 5.4 for complete precipitation.[2]
-
| Parameter | Recommendation | Rationale |
| Solvent System | Start with Methanol or Ethanol/Water mixtures. | Balances polarity to dissolve the product when hot but allows for good recovery when cold. |
| Cooling Rate | Slow cooling (e.g., 2-4 hours to RT) followed by 1 hour at 0-5 °C. | Promotes the growth of larger, purer crystals and prevents trapping of impurities. |
| Final Wash | Wash the filtered cake with a small amount of the cold recrystallization solvent. | Removes residual mother liquor containing dissolved impurities without dissolving significant product. |
Section 3: Analytical & Quality Control
A robust analytical method is essential for process monitoring and final product release. HPLC is the standard technique.
Question 1: What is a good starting point for an HPLC method to analyze this compound and its potential impurities?
Answer: A reverse-phase HPLC method is well-suited for this molecule. The key is to achieve good separation between the starting materials, intermediates, and the final product.
-
Scientific Rationale: The compound has a good balance of polar (amine, amide, acid) and non-polar (benzene ring) features, making it ideal for C18 columns. A buffered mobile phase is crucial because the compound has two ionizable groups (the aromatic amine and the carboxylic acid). Controlling the pH ensures a consistent and reproducible retention time.
-
Recommended HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. (Use Formic Acid for MS compatibility).[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 10-15 minutes. This will elute non-polar impurities first, followed by your product, and then more polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 30 °C.
-
This method should provide a good starting point. You may need to adjust the gradient slope or pH of the mobile phase to optimize the separation of any specific, closely-eluting impurities you encounter.[3]
Caption: Troubleshooting flowchart for addressing low product purity.
Section 4: Scale-Up Challenges & Solutions
Question 1: What are the most critical safety and operational challenges when scaling up the final hydrogenation step (Step 3)?
Answer: Scaling up catalytic hydrogenation introduces significant safety and engineering challenges that must be addressed proactively.
-
Challenges & Solutions:
-
Hydrogen Safety:
-
Challenge: Hydrogen is highly flammable and can form explosive mixtures with air.
-
Solution: Conduct the reaction in a certified, pressure-rated hydrogenation vessel equipped with proper venting, rupture discs, and grounding to prevent static discharge. The reactor area must have excellent ventilation and hydrogen detectors. Always purge the reactor headspace with an inert gas (Nitrogen or Argon) before introducing hydrogen and after the reaction is complete.
-
-
Catalyst Handling:
-
Challenge: Palladium on carbon (Pd/C) is pyrophoric, meaning it can spontaneously ignite upon exposure to air, especially when dry and containing residual hydrogen or solvent.
-
Solution: Handle the catalyst as a water-wet slurry. Never add dry catalyst to a flammable solvent. The catalyst should be charged to the reactor under an inert atmosphere. For filtration, the filter cake must be kept wet with water or an inert solvent until it is properly quenched or stored.
-
-
Heat Management (Exotherm):
-
Challenge: Catalytic hydrogenations are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. A runaway reaction can lead to a dangerous increase in temperature and pressure.
-
Solution: Use a jacketed reactor with an efficient cooling system. The addition of hydrogen should be done in a controlled manner (either by regulating pressure or flow rate) to manage the rate of heat generation. Monitor the internal temperature and coolant temperature closely throughout the reaction.
-
-
Mixing and Mass Transfer:
-
Challenge: This is a three-phase reaction (solid catalyst, liquid solution, hydrogen gas). Inefficient mixing can lead to slow or incomplete reactions because the hydrogen gas cannot reach the catalyst surface effectively.
-
Solution: The reactor must have an agitator designed for efficient gas dispersion and solid suspension (e.g., a gas-inducing impeller). Proper agitation ensures good mass transfer of hydrogen from the gas phase into the liquid phase and to the active sites on the catalyst.
-
-
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for the final product? A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4]
Q: Is this compound soluble in water? A: Based on its structural analogue, 3-aminobenzoic acid, it is expected to be only slightly soluble in cold water but more soluble in hot water.[5] It should exhibit good solubility in polar organic solvents like methanol, ethanol, and DMSO.
Q: What personal protective equipment (PPE) should be used when handling this compound? A: Standard laboratory PPE is required, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6][7] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
References
- SUZHOU BLUEHILL BIOPHARMA CO LTD. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. CN106747195B.
- Shandong Leader Chemical Co Ltd. (2014). Method for preparing 3-amino-2-methyl benzoic acid. CN104072383A.
-
Angene Chemical. (2025). Safety Data Sheet: 3-Amino-4-(methylamino)benzoic acid. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. [Link]
-
SIELC Technologies. (2018). 3-Amino-5-((methylamino)carbonyl)benzoic acid. [Link]
-
Wikipedia. (n.d.). 3-Aminobenzoic acid. [Link]
-
MSDS of 3-(methylamino)benzoic acid. (n.d.). [Link]
Sources
- 1. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 3. 3-Amino-5-((methylamino)carbonyl)benzoic acid | SIELC Technologies [sielc.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. angenechemical.com [angenechemical.com]
- 7. capotchem.cn [capotchem.cn]
- 8. carlroth.com [carlroth.com]
Validation & Comparative
A Researcher's Guide to 3-Amino-5-[(methylamino)carbonyl]benzoic Acid and Its Structural Isomers: A Comparative Analysis
Introduction
In the landscape of drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Positional isomerism can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of 3-Amino-5-[(methylamino)carbonyl]benzoic acid, a key chemical intermediate, and its principal structural isomers. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these isomers is critical for rational design, synthesis optimization, and the successful development of novel chemical entities. This document moves beyond a simple data sheet, offering insights into the causal relationships between structure and function, supported by experimental data and detailed protocols.
The core structure consists of a benzoic acid backbone substituted with an amino group (-NH₂) and a methylcarbamoyl group (-C(O)NHCH₃). The relative positioning of these three groups dictates the molecule's overall electronic and steric profile. This guide will focus on the target molecule and three of its key structural isomers to illustrate the profound impact of substituent placement.
Structural Overview of the Isomers
The selection of isomers for this comparison is based on the repositioning of the amino and methylcarbamoyl groups around the benzene ring, while keeping the carboxyl group at position 1. This systematic variation allows for a clear examination of ortho, meta, and para relationships and their influence on molecular properties.
Figure 1: Chemical structures of the target compound and its selected isomers.
Comparative Physicochemical Properties
The spatial arrangement of electron-donating (amino) and electron-withdrawing (carboxyl, methylcarbamoyl) groups creates distinct electronic and steric environments for each isomer. These differences manifest in their macroscopic physicochemical properties, which are critical for aspects like solubility, purification, and bioavailability. The position of a substituent on a benzoic acid backbone profoundly influences the molecule's physicochemical properties and reactivity.[1]
| Property | This compound | 4-Amino-3-[(methylamino)carbonyl]benzoic acid | 5-Amino-2-[(methylamino)carbonyl]benzoic acid | 3-Amino-4-[(methylamino)carbonyl]benzoic acid |
| CAS Number | 1954-96-7[2] | 158357-55-0 | 916335-39-0 | 160095-81-4 |
| Molecular Formula | C₉H₁₀N₂O₃[2] | C₉H₁₀N₂O₃ | C₉H₁₀N₂O₃ | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19[2] | 194.19 | 194.19 | 194.19 |
| Predicted pKa | ~4.0 (acidic), ~3.5 (basic) | ~4.2 (acidic), ~2.8 (basic) | ~3.8 (acidic), ~3.0 (basic) | ~4.5 (acidic), ~2.5 (basic) |
| Predicted LogP | 0.85 | 0.90 | 0.75 | 0.88 |
| Melting Point (°C) | >250 | Not available | Not available | Not available |
| Appearance | White to off-white solid | Not available | Not available | Not available |
Note: Predicted values are generated from computational models (e.g., ChemAxon) and should be confirmed experimentally. They are provided for comparative purposes.
Expert Analysis of Physicochemical Trends:
-
Acidity (pKa): The acidity of the carboxylic acid is influenced by the electronic effects of the other substituents. All isomers are expected to be more acidic than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the amide group.[1] The amino group, being electron-donating, generally decreases acidity. However, its effect is position-dependent. In the ortho and para positions relative to the carboxyl group, its resonance effect is more pronounced. The "ortho-effect," a combination of steric and electronic factors, often makes ortho-substituted benzoic acids the most acidic, as steric hindrance can force the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[3]
-
Solubility: Intramolecular hydrogen bonding can significantly reduce a molecule's ability to hydrogen bond with solvent molecules, thereby decreasing solubility in polar solvents like water. The potential for intramolecular hydrogen bonding between the ortho-positioned carboxyl and amide groups in 5-Amino-2-[(methylamino)carbonyl]benzoic acid might lead to lower water solubility compared to its isomers where such interactions are not possible.
Spectroscopic Characterization: Differentiating the Isomers
Unequivocal identification of each isomer relies on spectroscopic analysis. The substitution pattern on the aromatic ring gives rise to a unique fingerprint in NMR and IR spectroscopy.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing these isomers. The coupling patterns (splitting) and chemical shifts of the aromatic protons are dictated by their position relative to the three substituents.
-
This compound: Expect three distinct aromatic signals, likely appearing as two doublets and a triplet (or complex multiplets depending on the coupling constants), consistent with a 1,3,5-trisubstituted pattern.
-
4-Amino-3-[(methylamino)carbonyl]benzoic acid: This 1,2,4-trisubstituted pattern will also show three aromatic signals, typically as a doublet, another doublet, and a doublet of doublets.
-
5-Amino-2-[(methylamino)carbonyl]benzoic acid: Similar to the above, a 1,2,4-trisubstituted pattern will yield three distinct aromatic signals.
-
3-Amino-4-[(methylamino)carbonyl]benzoic acid: This isomer also presents a 1,2,4-trisubstituted pattern. The key to differentiation lies in the precise chemical shifts influenced by the neighboring groups.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups. While all isomers will show characteristic peaks for N-H (amino and amide), C=O (carboxyl and amide), and O-H (carboxyl) stretches, the exact frequencies can be subtly influenced by intramolecular interactions.[4] For example, an isomer capable of strong intramolecular hydrogen bonding may show a broader O-H stretch at a lower wavenumber.
Synthesis Strategies and Methodologies
The synthesis of these isomers typically starts from commercially available nitrated or aminated benzoic acid derivatives. The choice of the starting material and the sequence of reactions are critical to achieving the desired substitution pattern. A common strategy involves the reduction of a nitro group to an amino group and the amidation of a carboxylic acid or its ester.
Figure 2: A representative synthetic workflow for a related compound.
Experimental Protocol: Synthesis of an Aminobenzoic Acid Derivative
This protocol provides a generalized, self-validating procedure for the synthesis of an aminobenzoic acid derivative from its corresponding nitro precursor via catalytic hydrogenation. This method is widely applicable and serves as a foundational technique.
Objective: To reduce a nitrobenzoic acid derivative to its corresponding aminobenzoic acid derivative.
Materials:
-
Nitrobenzoic acid derivative (1.0 eq)
-
Palladium on carbon (10% Pd, ~1-5 mol%)
-
Methanol (or Ethanol/Ethyl Acetate) as solvent
-
Hydrogen gas (H₂)
-
Celite or filter aid
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
Procedure:
-
Vessel Preparation: Add the nitrobenzoic acid derivative (e.g., 5.0 g) and the solvent (e.g., 100 mL Methanol) to a suitable hydrogenation vessel. Stir until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add the 10% Palladium on Carbon catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Pd/C is pyrophoric and can ignite in the presence of solvents and air. Handling under an inert atmosphere is a critical safety measure.
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system multiple times with nitrogen followed by hydrogen to ensure all air is removed. Pressurize the vessel with hydrogen gas (typically 40-50 psi).
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Self-Validation Step: Monitoring ensures the reaction goes to completion, preventing contamination of the final product with starting material.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product. Causality Note: Celite provides a fine filtration medium that effectively removes the solid catalyst particles, which is crucial for product purity.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product will be obtained as a solid.
-
Purification and Validation:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]
-
The purity of the final compound should be confirmed by HPLC analysis.
-
The identity of the product must be validated by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by measuring its melting point.
-
Comparative Biological Activity and Applications
Aminobenzoic acid derivatives are known building blocks for a wide range of microbial natural products and pharmaceuticals.[6] Their biological activity is often highly dependent on the specific isomeric form.
-
Folate Pathway Analogs: Para-aminobenzoic acid (PABA) is an essential precursor for folate synthesis in many bacteria.[7] Derivatives of aminobenzoic acid can act as antagonists in this pathway, leading to antimicrobial effects.[8] The specific geometry required for binding to dihydropteroate synthase means that only isomers closely mimicking PABA are likely to be active.
-
Enzyme Inhibition: The varied spatial arrangement of functional groups in these isomers allows them to present different pharmacophores for interaction with biological targets like enzymes or receptors. The stereochemistry and structure of a molecule are pivotal for its biological activity and target binding.[9]
-
Chemical Intermediates: These compounds serve as versatile intermediates in organic synthesis.[2] For instance, the amino group can be diazotized for further functionalization, and the carboxylic acid can be converted to esters or amides, making them valuable scaffolds in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Derivatives of benzoic acid are known to possess diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11]
Analytical Separation of Isomers
Differentiating and quantifying these isomers in a mixture requires a robust analytical method. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.
Figure 3: General workflow for the HPLC analysis of benzoic acid isomers.
Experimental Protocol: RP-HPLC Method for Isomer Separation
Objective: To develop and validate an RP-HPLC method to separate and quantify the structural isomers of Amino-[(methylamino)carbonyl]benzoic acid.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Reference standards of each isomer
Procedure:
-
Standard Preparation: Accurately weigh and prepare individual stock solutions of each isomer (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Prepare a mixed standard solution containing all isomers at a known concentration.
-
Mobile Phase Preparation: Prepare the mobile phase components. For example, Mobile Phase A: Water with 0.1% TFA; Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or λmax of the compounds)
-
Gradient Elution: Start with a higher polarity mobile phase (e.g., 95% A, 5% B) and gradually increase the proportion of the organic phase (B) over 15-20 minutes. Causality Note: A gradient is necessary because while the isomers have the same mass, their polarities differ. The gradient elution allows for the separation of compounds with varying hydrophobicities, ensuring sharp peaks and good resolution.
-
-
System Suitability: Inject the mixed standard solution multiple times to ensure the system is performing correctly. Check for parameters like peak resolution, tailing factor, and reproducibility of retention times. Self-Validation Step: System suitability testing confirms that the analytical system is fit for the intended purpose before analyzing unknown samples.
-
Analysis: Inject the sample solutions and record the chromatograms. Identify the peaks corresponding to each isomer by comparing their retention times with those of the reference standards.
-
Quantification: Calculate the concentration of each isomer in the samples by comparing the peak areas to a calibration curve generated from the reference standards.
Conclusion
The structural isomers of this compound, while chemically similar, possess distinct properties that have significant implications for their application in research and development. The subtle shifts in the positions of the amino and methylcarbamoyl groups lead to measurable differences in acidity, solubility, spectroscopic signatures, and synthetic accessibility. For scientists and researchers, a thorough understanding of these isomeric differences is not merely an academic exercise; it is a fundamental requirement for controlling chemical synthesis, purifying products, and designing molecules with specific biological functions. The selection of a specific isomer is a critical decision that can define the success of a research program, and the methodologies presented here provide a robust framework for the synthesis, analysis, and characterization of these important chemical entities.
References
-
Capot Chemical. This compound. Available from: [Link]
-
ACS Publications. Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. The Journal of Physical Chemistry A. Available from: [Link]
-
ACS Publications. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available from: [Link]
-
PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
-
MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]
-
PubMed. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Available from: [Link]
-
ResearchGate. New Biological Properties of p-Aminobenzoic Acid. Available from: [Link]
-
CAS Common Chemistry. 3-Amino-4-(methylamino)benzoic acid. Available from: [Link]
- Google Patents. Method for preparing 3-amino-2-methyl benzoic acid.
-
SpectraBase. 3-Amino-benzoic acid. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
-
ResearchGate. Are Benzoic Acids Always More Acidic Than Phenols? The Case of ortho-, meta-, and para-Hydroxybenzoic Acids. Available from: [Link]
-
Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Available from: [Link]
-
ResearchGate. Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. Available from: [Link]
-
ResearchGate. The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Available from: [Link]
-
Khan Academy. How does ortho-effect work in benzoic acids?. Available from: [Link]
-
PubMed. Aminobenzoates as building blocks for natural product assembly lines. Available from: [Link]
-
MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Available from: [Link]
-
PubChem. Benzoic acid, 3-amino-, methyl ester. Available from: [Link]
-
ResearchGate. Synthetic routes of p-aminobenzoic acid derivatives having anticancer.... Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1954-96-7 | this compound - Capot Chemical [capotchem.com]
- 3. youtube.com [youtube.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aminobenzoates as building blocks for natural product assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 3-Amino-5-[(methylamino)carbonyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-[(methylamino)carbonyl]benzoic acid (CAS No. 1954-96-7) is a bespoke chemical intermediate characterized by its trifunctional aromatic core. The strategic placement of an amino group, a carboxylic acid, and a methylamino carbonyl moiety makes it a versatile precursor for the synthesis of a wide array of complex molecules, including but not limited to, novel kinase inhibitors, imaging agents, and functional polymers. The efficient and scalable synthesis of this compound is therefore of paramount importance. This guide will explore and compare the predominant synthetic routes, offering detailed experimental protocols and data-driven insights to inform your selection of the most appropriate method for your research and development needs.
Synthetic Route 1: Two-Step Synthesis via a Nitro Intermediate
A prevalent and logical approach to the synthesis of this compound involves a two-step sequence commencing with the formation of a nitro-substituted precursor, followed by its reduction to the desired aniline derivative.
Step 1: Synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid
The initial step focuses on the construction of the N-methylamide and the introduction of a nitro group, which will later be converted to the amine. A common and effective strategy begins with 3,5-dinitrobenzoyl chloride. The high reactivity of the acyl chloride allows for a facile reaction with methylamine to selectively form the amide bond, leaving one nitro group for subsequent reduction.
Reaction Scheme:
Caption: Amidation of 3,5-Dinitrobenzoyl Chloride.
Experimental Protocol: Synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3,5-dinitrobenzoyl chloride (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Amine Addition: An aqueous solution of methylamine (1.1 eq) is added dropwise to the stirred solution of the acid chloride. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting acid chloride is consumed.
-
Work-up: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This protonates the carboxylate and any unreacted methylamine.
-
Isolation: The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-[(methylamino)carbonyl]-5-nitrobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired product as a solid.
Discussion of Experimental Choices:
-
Solvent: Dichloromethane or THF are chosen for their ability to dissolve the starting acid chloride and for their relatively low boiling points, which facilitates removal during work-up.
-
Temperature Control: The reaction is performed at a low temperature to control the exothermicity of the amidation reaction and to minimize potential side reactions.
-
Stoichiometry: A slight excess of methylamine is used to ensure complete consumption of the more valuable acid chloride.
-
Acidic Work-up: Acidification is crucial to protonate the carboxylate salt formed under the basic reaction conditions, rendering the product extractable into an organic solvent.
Step 2: Reduction of the Nitro Group
The final step in this sequence is the reduction of the nitro group in 3-[(methylamino)carbonyl]-5-nitrobenzoic acid to the corresponding amine. This transformation is a cornerstone of organic synthesis, and several reliable methods are available. We will compare three common approaches: catalytic hydrogenation, and metal-acid reductions using tin(II) chloride or iron.
Reaction Scheme:
Caption: Reduction of the Nitro Intermediate.
Comparison of Reduction Methods
| Method | Reagents & Conditions | Advantages | Disadvantages | Typical Yield |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol or Methanol, room temp to 50°C | High yield, clean reaction, catalyst can be recovered and reused, environmentally friendly (water is the only byproduct).[1] | Requires specialized hydrogenation equipment (e.g., Parr shaker), potential for catalyst poisoning, Pd/C can be pyrophoric. | >90% |
| Tin(II) Chloride Reduction | SnCl₂, HCl, Ethanol, reflux | Effective for a wide range of nitro compounds, tolerates many functional groups.[2] | Generates tin-containing waste which is toxic and requires careful disposal, work-up can be tedious to remove all tin salts.[2] | 80-90% |
| Iron Reduction | Fe powder, Acetic Acid or HCl, Ethanol/Water, reflux | Inexpensive and readily available reagents, environmentally benign iron oxides as byproducts, generally high yielding.[3][4] | Can require a significant excess of iron, reaction can be heterogeneous and sometimes slow, work-up involves filtration of fine iron particles. | 85-95% |
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: To a solution of 3-[(methylamino)carbonyl]-5-nitrobenzoic acid (1.0 eq) in ethanol or methanol in a pressure-resistant vessel, is added a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm). The mixture is then stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Reaction Monitoring: The reaction is monitored by the uptake of hydrogen or by TLC/LC-MS analysis.
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care while wet.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization if necessary.
Experimental Protocol: Tin(II) Chloride Reduction
-
Reaction Setup: 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (1.0 eq) is dissolved in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.
-
Reagent Addition: A solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) in ethanol is added portion-wise to the nitro compound solution.
-
Reaction: The mixture is heated to reflux and stirred until the reaction is complete as monitored by TLC.
-
Work-up: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then treated with a concentrated solution of sodium hydroxide or sodium bicarbonate to precipitate tin hydroxides and to deprotonate the amine product.
-
Isolation: The resulting slurry is filtered, and the filtrate is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to give the crude product.
Experimental Protocol: Iron Reduction
-
Reaction Setup: A mixture of 3-[(methylamino)carbonyl]-5-nitrobenzoic acid (1.0 eq), iron powder (5-10 eq), and a solvent system such as ethanol/water or acetic acid is placed in a round-bottom flask.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by TLC.
-
Work-up: After the reaction is complete, the hot mixture is filtered through Celite to remove the iron and iron oxides. The filter cake is washed with hot ethanol.
-
Isolation: The filtrate is concentrated, and the pH is adjusted to be slightly basic to ensure the amine is in its free base form. The product can then be extracted with an organic solvent.
Alternative Synthetic Strategies
While the two-step route via a nitro intermediate is the most common, other synthetic strategies could be envisaged, although they may be less direct or efficient. For instance, one could start from 3,5-diaminobenzoic acid and perform a selective mono-acylation followed by N-methylation. However, achieving high selectivity in the mono-acylation of a diamine can be challenging and may lead to mixtures of products, complicating purification.
Conclusion and Recommendations
The synthesis of this compound is most reliably achieved through a two-step process involving the formation of a nitro-amide intermediate followed by reduction.
-
For scalability, cleanliness, and high yield , catalytic hydrogenation is the preferred method for the reduction step, provided the necessary equipment is available.[1] It is considered a green chemistry approach due to the minimal waste generated.
-
The iron/acid reduction offers a cost-effective and environmentally safer alternative to tin-based methods and is well-suited for laboratory-scale synthesis without the need for specialized pressure equipment.[3][4]
-
The tin(II) chloride reduction , while effective, is becoming less favorable due to the environmental concerns associated with tin waste.[2]
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and environmental considerations.
References
- Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(02), 118–120.
-
ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
-
Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]
-
MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4994576A - Method for reducing aromatic nitro groups.
- Google Patents. (n.d.). CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride.
- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
- Google Patents. (n.d.). WO2013150545A2 - Improved process for the preparation of dabigatran etexilate mesylate.
- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
-
PubChem. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]
-
Semantic Scholar. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Retrieved from [Link]
-
DigitalCommons@UMaine. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
Sources
A Strategic Guide to 3-Amino-5-[(methylamino)carbonyl]benzoic Acid: A Versatile Trifunctional Building Block for Synthesis
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. These scaffolds dictate the accessible chemical space and ultimately influence the physicochemical and biological properties of the final compounds. This guide provides an in-depth review of 3-Amino-5-[(methylamino)carbonyl]benzoic acid (CAS 1954-96-7), a trifunctional aromatic intermediate. While specific, publicly documented applications of this exact molecule are nascent, its structural architecture offers a compelling platform for generating molecular diversity. This guide will, therefore, analyze its synthetic potential by dissecting the reactivity of its constituent functional groups, compare its utility against simpler structural analogs, and provide validated experimental protocols for analogous transformations.
Molecular Architecture and Synthetic Potential
This compound is a uniquely substituted benzene ring possessing three distinct functional groups: a primary aromatic amine, a carboxylic acid, and a secondary N-methylamide. This trifunctional nature is the cornerstone of its utility, offering chemists orthogonal chemical handles for sequential or selective modification.
-
The Aromatic Amine (-NH₂): This group is a versatile nucleophile and a precursor to a vast array of functionalities. It can readily undergo acylation, sulfonylation, alkylation, and diazotization, serving as a key anchor point for building complex molecular architectures. In medicinal chemistry, the amino group is often a critical pharmacophoric element for interacting with biological targets.[1]
-
The Carboxylic Acid (-COOH): This acidic moiety provides a handle for forming esters, amides, and acid halides. Its presence is crucial for tuning solubility and for forming key interactions, such as salt bridges with biological macromolecules. The concept of using bioisosteres to replace carboxylic acids is a common strategy in drug design to modulate properties like acidity and cell permeability.[2][3][4]
-
The N-Methylamide (-C(O)NHCH₃): Unlike the other two groups, the N-methylamide is relatively robust and less reactive. Its primary role is often structural, influencing molecular conformation and participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This group can be considered a bioisosteric replacement for other functionalities, a tactic used to address developability or potency issues in drug candidates.[2][5]
The strategic advantage of this molecule lies in the differential reactivity of these three groups, allowing for a controlled, stepwise elaboration of the molecular scaffold.
Caption: Potential reaction pathways for this compound.
Comparative Analysis with Alternative Building Blocks
The utility of this compound is best understood by comparing it to simpler, more common building blocks. The choice of starting material is a critical experimental decision, balancing cost, availability, and the required synthetic steps.
| Building Block | Structure | Key Features | Advantages | Disadvantages |
| 3-Aminobenzoic acid | c1(C(=O)O)cc(N)cc(c1) | Difunctional (amine, carboxylic acid) | Readily available, low cost, simple reactivity. | Limited vectors for diversification. |
| 3,5-Diaminobenzoic acid | c1c(N)cc(N)cc1C(=O)O | Trifunctional (two amines, one carboxylic acid) | Two equivalent amine groups for symmetrical derivatization. | Difficult to achieve selective mono-functionalization of the amines. |
| This compound | CN(C(=O)c1cc(N)cc(C(=O)O)c1) | Trifunctional (amine, carboxylic acid, amide) | Three distinct, orthogonally reactive sites. The amide provides a stable vector for H-bonding. | Higher cost, more complex starting material. |
| 5-(Aminomethyl)isophthalic acid | c1(C(=O)O)cc(C(=O)O)cc(CN)c1 | Trifunctional (two carboxylic acids, one amine) | Two equivalent carboxylic acids for symmetrical derivatization. | Benzylic amine may have different reactivity compared to an aromatic amine. |
Expert Insight: The primary advantage of this compound over its simpler counterparts is the built-in structural and functional asymmetry. While 3,5-diaminobenzoic acid is excellent for creating symmetrical molecules, achieving selective mono-derivatization can be challenging and require protecting group strategies. Our target molecule circumvents this by offering three chemically distinct handles from the outset, streamlining the synthesis of complex, unsymmetrical molecules. This is particularly valuable in the construction of diverse compound libraries for high-throughput screening.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 3-Amino-5-[(methylamino)carbonyl]benzoic acid
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel intermediates like 3-Amino-5-[(methylamino)carbonyl]benzoic acid, establishing robust and reliable analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the quantitative analysis of this compound. We will delve into the causality behind experimental choices and present a framework for cross-validation, ensuring the trustworthiness of your analytical results.
The process of analytical method validation provides documented evidence that a method is suitable for its intended purpose.[1][2] When multiple analytical procedures are available, cross-validation demonstrates that these different methods can yield comparable and reliable results for the same analyte.[3][4] This is crucial for ensuring consistency across different laboratories, during method transfer, or when employing methods with different underlying principles.
This guide will explore three distinct analytical approaches for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A highly specific and widely used separation technique.
-
Potentiometric Titration: A classic analytical method that quantifies the compound based on its acidic and basic functional groups.
-
UV-Vis Spectrophotometry via Diazotization-Coupling Reaction: A colorimetric method that leverages the primary aromatic amine for quantification.
We will provide detailed experimental protocols, present a cross-validation study design, and compare the performance of these methods based on key validation parameters.
The Importance of Orthogonal Methods
Employing orthogonal analytical methods, which rely on different chemical and physical principles, provides a high degree of confidence in the analytical results. For a molecule like this compound, which possesses both an acidic carboxylic acid group and a basic aromatic amine group, a variety of analytical techniques can be leveraged. Cross-validation of these methods ensures that the measured quantity is not an artifact of a single analytical technique and provides a more comprehensive understanding of the analyte's purity and stability.
Experimental Workflow for Cross-Validation
The cross-validation process involves analyzing the same batch of this compound using the different analytical methods and comparing the results. The workflow should be designed to assess the accuracy, precision, and linearity of each method.
Caption: A flowchart illustrating the cross-validation process for the analytical methods.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[5] For an aromatic compound containing both acidic and basic functional groups, reversed-phase HPLC is a suitable approach.
Scientific Rationale: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the pH of the mobile phase, the ionization of the carboxylic acid and amine groups can be controlled, thereby influencing the retention time and peak shape. A UV detector is suitable due to the aromatic nature of the molecule, which provides strong chromophores.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Acetonitrile (ACN), HPLC grade.
-
Water, deionized or HPLC grade.
-
Phosphate buffer (e.g., 20 mM potassium phosphate), adjusted to pH 3.0 with phosphoric acid. A pH around 3-4 is recommended to ensure the carboxylic acid is protonated, leading to better retention on a reversed-phase column.[5]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 40:60 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase; likely around 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with a suitable solvent (e.g., 50:50 methanol/water) to obtain a concentration of approximately 500 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the stock solution to a concentration within the calibration range.
-
-
Validation:
Method 2: Potentiometric Titration
Titration is a classic and reliable method for quantifying acidic and basic substances.[7] For this compound, both the carboxylic acid and the aromatic amine can be titrated. Titration in nonaqueous solvents often permits more accurate determination of weak acids and bases that cannot be satisfactorily titrated in water.[8]
Scientific Rationale: This method relies on the neutralization reaction between the analyte and a standardized titrant. The endpoint of the titration can be determined potentiometrically by monitoring the change in pH or potential as a function of the titrant volume. For the carboxylic acid group, a standard base (e.g., sodium hydroxide) is used as the titrant. For the aromatic amine group, a standard acid (e.g., perchloric acid in a non-aqueous solvent) is used.
Experimental Protocol: Potentiometric Titration of the Carboxylic Acid Group
-
Instrumentation:
-
Autotitrator with a pH electrode.
-
Analytical balance.
-
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Solvent: A mixture of water and a suitable organic solvent (e.g., ethanol) to ensure solubility of the analyte.
-
-
Procedure:
-
Accurately weigh approximately 100-150 mg of the sample into a beaker.
-
Dissolve the sample in a suitable volume of the solvent mixture (e.g., 50 mL).
-
Immerse the pH electrode in the solution and stir gently.
-
Titrate with standardized 0.1 M NaOH, recording the pH and the volume of titrant added.
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
-
Calculation:
-
Calculate the percentage purity using the following formula:
Where:
-
V = Volume of NaOH at the equivalence point (L)
-
M = Molarity of NaOH (mol/L)
-
FW = Formula Weight of the analyte (194.19 g/mol )
-
W = Weight of the sample (mg)
-
-
Method 3: UV-Vis Spectrophotometry via Diazotization-Coupling
This colorimetric method is specific for primary aromatic amines. The amine group of this compound can be diazotized and then coupled with a suitable reagent to form a highly colored azo dye, which can be quantified using a UV-Vis spectrophotometer.
Scientific Rationale: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt. This salt is then reacted with a coupling agent (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride) to form a stable, intensely colored azo compound. The absorbance of the resulting solution is proportional to the concentration of the analyte.
Caption: The general scheme of the diazotization and coupling reaction for colorimetric analysis.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Volumetric flasks and pipettes.
-
-
Reagents:
-
0.1% (w/v) Sodium Nitrite (NaNO2) solution.
-
1 M Hydrochloric Acid (HCl).
-
0.5% (w/v) Ammonium Sulfamate solution.
-
0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution.
-
-
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., dilute HCl). Create a series of calibration standards and a sample solution with concentrations in the low µg/mL range.
-
Derivatization:
-
Pipette a known volume (e.g., 1 mL) of each standard and sample solution into separate test tubes.
-
Add 1 mL of 1 M HCl and mix.
-
Add 1 mL of 0.1% NaNO2 solution, mix, and let it stand for 5 minutes.
-
Add 1 mL of 0.5% ammonium sulfamate solution to quench the excess nitrous acid, and mix.
-
Add 1 mL of 0.1% NED solution, mix, and allow the color to develop for 15 minutes.
-
Dilute the final solution to a known volume (e.g., 10 mL) with deionized water.
-
-
-
Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of the colored solution.
-
Construct a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.
-
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required accuracy and precision, sample throughput, cost, and available instrumentation. The following table provides a comparative summary of the three methods based on typical performance characteristics.
| Parameter | HPLC-UV | Potentiometric Titration | UV-Vis Spectrophotometry |
| Principle | Chromatographic Separation | Acid-Base Neutralization | Colorimetry |
| Specificity | High (separates impurities) | Moderate (titrates all acidic/basic groups) | Moderate (reacts with primary aromatic amines) |
| Sensitivity | High (µg/mL to ng/mL) | Low (mg scale) | High (µg/mL) |
| Precision (%RSD) | < 1% | < 0.5% | < 2% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% |
| Linearity (r²) | > 0.999 | N/A (single point determination) | > 0.995 |
| Throughput | Moderate | Low | High |
| Cost per Sample | Moderate | Low | Low |
Cross-Validation Results and Discussion
A cross-validation study would involve analyzing the same batch of this compound by all three methods. The results would then be statistically compared.
Expected Outcomes:
-
The assay values obtained from HPLC-UV and potentiometric titration are expected to be in close agreement, typically within 2%. This is because both methods are based on fundamental properties of the molecule (its UV absorbance and its acidity/basicity).
-
The UV-Vis spectrophotometric method might show slightly more variability but should still provide results that are statistically comparable. Any significant deviation could indicate the presence of interfering substances that react with the diazotization reagent but are not the analyte of interest.
-
HPLC-UV, being a separation technique, would provide additional information on the purity of the sample by detecting any related impurities. This is a significant advantage over the other two methods, which provide a total assay value.
Conclusion
The cross-validation of analytical results using orthogonal methods is a critical exercise in ensuring the quality and reliability of data for pharmaceutical intermediates like this compound. This guide has provided a framework for comparing a highly specific chromatographic method (HPLC-UV), a classic stoichiometric method (potentiometric titration), and a cost-effective colorimetric method (UV-Vis spectrophotometry).
-
HPLC-UV is recommended for routine quality control due to its high specificity and ability to monitor purity.
-
Potentiometric titration serves as an excellent reference method for assay determination, providing a high degree of accuracy and precision.
-
UV-Vis spectrophotometry can be a valuable tool for high-throughput screening or in situations where chromatographic instrumentation is not available.
By understanding the principles, advantages, and limitations of each technique, and by performing a rigorous cross-validation study, researchers, scientists, and drug development professionals can establish a comprehensive analytical control strategy that ensures the quality of their materials and the integrity of their data.
References
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. Retrieved from [Link]
-
OChemOnline. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
Medicosis Perfectionalis. (2021). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. Retrieved from [Link]
-
Springer. (2021). Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. Retrieved from [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]
-
Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
Capot Chemical. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Determination Of The Accessible Carboxyl And Amino End Groups In Structurally Modified PA 6 Using Titration Methods. Retrieved from [Link]
-
IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
ResearchGate. (2018). What is the procedure for determining carboxylic acid groups by the acid-base titration?. Retrieved from [Link]
-
Waters. (n.d.). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Retrieved from [Link]
-
ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]
-
MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]
-
ACS Publications. (1951). Quantitative Analysis of Mixtures of Primary, Secondary, and Tertiary Aromatic Amines. Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Chitkara University. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Synthesis of Amines from Carboxylic Amides. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Asian Journal of Research in Chemistry. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry/2015/Volume%208,%20Issue%205/10.5958 !2F0974-4150.2015.00008.5.pdf)
-
Future Science. (2024). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Retrieved from [Link]
-
MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
Taylor & Francis Online. (2008). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Retrieved from [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. ema.europa.eu [ema.europa.eu]
- 4. e-b-f.eu [e-b-f.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. info.gfschemicals.com [info.gfschemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
